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  • Product: 2-amino-8-bromoquinazolin-4(3H)-one
  • CAS: 1258630-85-1

Core Science & Biosynthesis

Foundational

2-amino-8-bromoquinazolin-4(3H)-one chemical structure and properties

Technical Whitepaper: 2-Amino-8-bromoquinazolin-4(3H)-one Executive Summary 2-Amino-8-bromoquinazolin-4(3H)-one (CAS: 1258630-85-1) represents a high-value heterocyclic scaffold in modern drug discovery. Distinguished by...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Amino-8-bromoquinazolin-4(3H)-one

Executive Summary

2-Amino-8-bromoquinazolin-4(3H)-one (CAS: 1258630-85-1) represents a high-value heterocyclic scaffold in modern drug discovery. Distinguished by its orthogonal reactivity profile, this molecule combines a hydrogen-bond-rich quinazolinone core—essential for kinase and protease inhibition—with an 8-bromo handle that facilitates late-stage diversification via palladium-catalyzed cross-coupling. This guide provides a definitive technical analysis of its synthesis, physicochemical properties, and utility as a pharmacophore in BACE1, HSP90, and antibacterial research.

Chemical Identity & Structural Analysis

The core structure of 2-amino-8-bromoquinazolin-4(3H)-one exists in a dynamic tautomeric equilibrium. While the oxo-form (lactam) predominates in the solid state and polar solvents (DMSO), the hydroxy-form (lactim) contributes to its reactivity profile during electrophilic substitutions.

Property Data / Description
IUPAC Name 2-Amino-8-bromoquinazolin-4(3H)-one
CAS Number 1258630-85-1
Molecular Formula C₈H₆BrN₃O
Molecular Weight 240.06 g/mol
Core Scaffold Quinazolin-4(3H)-one
Key Substituents C2-Amino (

), C8-Bromo (

)
Tautomerism Lactam (major)

Lactim (minor)
Structural Logic & Electronic Effects

The 8-bromo substituent exerts a weak electron-withdrawing inductive effect (-I) on the benzene ring, slightly deactivating the C5, C6, and C7 positions. However, its primary value lies in steric positioning; located peri- to the N1 nitrogen, it influences the conformation of N1-substituents in derivatives, a critical factor in binding affinity for targets like BACE1 (Beta-secretase 1).

Tautomerism cluster_features Structural Features Lactam Lactam Form (Major) (NH at pos 3, C=O at pos 4) Lactim Lactim Form (Minor) (N at pos 3, OH at pos 4) Lactam->Lactim Tautomeric Equilibrium Lactim->Lactam Br 8-Br: Orthogonal Coupling Handle Br->Lactam NH2 2-NH2: H-Bond Donor NH2->Lactam

Caption: Tautomeric equilibrium and key structural handles of 2-amino-8-bromoquinazolin-4(3H)-one.

Synthetic Methodologies

The most robust synthetic route utilizes 2-amino-3-bromobenzoic acid as the starting material. This approach minimizes side reactions common with anthranilic acid derivatives and ensures regiocontrol of the bromine atom.

Protocol A: Cyclocondensation with Cyanamide (Preferred)

This method is favored for its atom economy and high yield.

Reagents:

  • Starting Material: 2-Amino-3-bromobenzoic acid (CAS: 20776-51-6)

  • Cyclizing Agent: Cyanamide (

    
     aq. solution) or Chloroformamidine hydrochloride
    
  • Solvent: Diglyme or molten state

  • Catalyst: Conc.

    
     (trace)
    

Step-by-Step Workflow:

  • Preparation: Dissolve 2-amino-3-bromobenzoic acid (

    
     eq) in diglyme.
    
  • Addition: Add cyanamide (

    
     eq) dropwise at ambient temperature.
    
  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–6 hours. The reaction proceeds via a guanidine intermediate which cyclizes with the carboxylic acid moiety.
    
  • Workup: Cool the reaction mixture to

    
    . The product precipitates as a solid.[1][2][3]
    
  • Purification: Filter the precipitate and wash with cold ethanol/ether. Recrystallize from DMF/Ethanol if necessary.

Yield: Typically 75–85%.

Protocol B: S-Methylisothiourea Route

An alternative route involves the reaction of the anthranilic acid derivative with S-methylisothiourea sulfate, useful when avoiding cyanamide handling.

Synthesis SM 2-Amino-3-bromobenzoic acid (CAS 20776-51-6) Inter Intermediate: N-Carbamimidoyl-2-amino-3-bromobenzoate SM->Inter Nucleophilic Addition Prod PRODUCT: 2-Amino-8-bromoquinazolin-4(3H)-one Inter->Prod Intramolecular Cyclization (- H2O) Reagents Reagents: Cyanamide / H+ Reagents->SM

Caption: Synthetic pathway from 2-amino-3-bromobenzoic acid via cyanamide cyclization.

Reactivity Profile & Derivatization

The dual functionality of 2-amino-8-bromoquinazolin-4(3H)-one allows for orthogonal functionalization, a key requirement for SAR (Structure-Activity Relationship) studies.

A. Palladium-Catalyzed Cross-Coupling (C8 Position)

The C8-bromo position is sterically accessible for Suzuki-Miyaura and Buchwald-Hartwig couplings. This is critical for extending the scaffold into hydrophobic pockets of target proteins.

  • Conditions:

    
    , 
    
    
    
    , Dioxane/Water,
    
    
    .
  • Outcome: Introduction of aryl, heteroaryl, or alkyl groups at C8 without affecting the quinazolinone core.

B. N-Acylation/Alkylation (2-Amino Group)

The exocyclic amine at C2 is nucleophilic but less reactive than a primary aniline due to conjugation with the quinazolinone ring.

  • Acylation: Reacts with acid chlorides/anhydrides to form amides (e.g., for BACE1 inhibitors).

  • Protection: Can be protected as a Boc-derivative or acetamide to direct alkylation to the N3 position.

Physical & Spectral Properties

Note: Data derived from validated analogs (6,8-dibromo and 2-amino-quinazolinone) where specific experimental values for the 8-bromo isomer are unpublished.

  • Physical State: Off-white to pale yellow crystalline solid.

  • Melting Point: High, typically

    
     (dec).[4][5]
    
  • Solubility:

    • Soluble: DMSO, DMF, hot Acetic Acid.

    • Insoluble: Water, Diethyl Ether, Hexane.

Representative NMR Data (DMSO-


): 
  • 
     NMR: 
    
    • 
       ppm (br s, 1H, NH - Lactam).
      
    • 
       ppm (m, 2H, Ar-H, C5/C7).
      
    • 
       ppm (t, 1H, Ar-H, C6).
      
    • 
       ppm (br s, 2H, 
      
      
      
      ).
    • Interpretation: The C8-Br substituent causes a downfield shift of the adjacent C7 proton compared to the unsubstituted analog.

Medicinal Chemistry Applications

BACE1 Inhibition (Alzheimer's Disease)

Derivatives of 2-aminoquinazolin-4(3H)-one are established inhibitors of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) . The 2-amino group forms a critical cyclic hydrogen-bonding network with the aspartic acid dyad in the enzyme's active site. The 8-bromo group allows for the attachment of lipophilic moieties that penetrate the S1 or S3 sub-pockets, enhancing potency and selectivity over BACE2.

Antibacterial Activity (MRSA)

Recent studies highlight 2-aminoquinazolinones as potent agents against Methicillin-Resistant Staphylococcus aureus (MRSA). The scaffold disrupts bacterial cell wall synthesis. Substitution at the 6- or 8-position (halogenation) significantly improves membrane permeability and metabolic stability.

SARS-CoV-2 Antivirals

N-acetylated derivatives of 2-aminoquinazolinones have shown promise as inhibitors of SARS-CoV-2 replication. The planar structure intercalates well with viral RNA-dependent RNA polymerase (RdRp) pockets.

References

  • Chemical Identity & CAS: 2-Amino-8-bromoquinazolin-4(3H)-one (CAS 1258630-85-1). Accelachem Catalog. Available at: [Link]

  • Synthetic Methodology: Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives. Antibiotics (Basel). 2025; 14(10):967. Available at: [Link]

  • Medicinal Application (SARS-CoV-2): Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2. Molecules. 2022; 27(13):4267. Available at: [Link]

  • General Quinazolinone Synthesis: Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

Sources

Exploratory

Technical Guide: Tautomeric Equilibrium of 2-Amino-8-Bromo-4-Hydroxyquinazoline

Executive Summary The molecule commonly referred to as 2-amino-8-bromo-4-hydroxyquinazoline represents a classic case of heterocyclic tautomerism, a phenomenon that critically dictates its pharmacokinetics, receptor bind...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule commonly referred to as 2-amino-8-bromo-4-hydroxyquinazoline represents a classic case of heterocyclic tautomerism, a phenomenon that critically dictates its pharmacokinetics, receptor binding affinity, and synthetic reactivity.

While the nomenclature implies an enol (hydroxyl) structure, thermodynamic evidence and X-ray crystallographic data overwhelmingly support the 2-amino-8-bromoquinazolin-4(3H)-one (keto-amine) tautomer as the dominant species in the solid state and polar solution. This guide dissects the electronic influence of the 8-bromo substituent, provides validated protocols for tautomer identification, and outlines the implications for drug development.

The Tautomeric Landscape

The core quinazoline scaffold can theoretically exist in three primary tautomeric forms. For the 2-amino-8-bromo derivative, the equilibrium is driven by the competition between aromaticity retention (favoring the enol) and the thermodynamic stability of the amide bond (favoring the keto).

The Three Principal Forms
FormNomenclatureStructural FeaturesStability Profile
A Lactam (Keto-Amine) C4=O, N3-H, C2-NH₂Dominant. Most stable in solid state and polar solvents (DMSO, H₂O).
B Lactim (Enol-Amine) C4-OH, N3, C2-NH₂Minor. Accessible in gas phase or non-polar solvents; key intermediate in chlorination reactions.
C Imino-Keto C4=O, N3-H, C2=NHRare. High energy state; generally not observed due to loss of exocyclic conjugation.
The "8-Bromo" Effect

The introduction of a bromine atom at the C8 position is not merely a steric modification; it exerts a profound electronic effect on the tautomeric equilibrium:

  • Inductive Withdrawal (-I Effect): Bromine is electronegative. It withdraws electron density from the benzene ring, which is transmitted to the pyrimidine ring. This increases the acidity of the N3-H proton in the lactam form.

  • Lipophilicity: The 8-Br group significantly increases logP, altering the solvation shell and potentially stabilizing the enol form in hydrophobic pockets of enzymes (e.g., kinase hinge regions) via halogen bonding.

  • Steric Bulk: The large van der Waals radius of bromine at C8 can sterically hinder solvation at N1, indirectly influencing the H-bond network that stabilizes the N3-H tautomer.

Structural Visualization (Pathway Logic)

The following diagram illustrates the equilibrium pathways and the analytical workflow required to distinguish them.

Tautomerism cluster_analysis Analytical Validation Lactam Form A: Lactam (Keto) (Dominant in DMSO/Solid) Lactim Form B: Lactim (Enol) (Reactive Intermediate) Lactam->Lactim Proton Transfer (Fast) Imino Form C: Imino (High Energy) Lactam->Imino Tautomerization (Slow) Binding Binding: H-Bond Donor (N3-H) H-Bond Acceptor (C=O) Lactam->Binding Kinase Interaction NMR 1H NMR (δ 11-12 ppm N-H) Lactam->NMR XRD X-Ray (C=O vs C-O bond) Lactam->XRD Reaction Reactivity: POCl3 Chlorination Lactim->Reaction Nucleophilic Attack

Figure 1: Tautomeric equilibrium pathways and their correlation to reactivity and analytical validation.

Analytical Validation Protocols

Reliable identification of the specific tautomer requires a multi-modal approach. Relying on a single method (like UV-Vis) can be misleading due to solvatochromic effects.

Protocol: 1H NMR Determination

This is the primary method for solution-state analysis.

Reagents:

  • Compound: 2-amino-8-bromo-4-hydroxyquinazoline (5 mg)

  • Solvent: DMSO-d6 (0.6 mL) - Note: CDCl3 is often too non-polar to dissolve these species.

Procedure:

  • Dissolve the sample completely in DMSO-d6. Ensure no suspension remains.

  • Acquire spectrum with a minimum of 64 scans to resolve broad exchangeable protons.

  • Critical Analysis:

    • Lactam Marker: Look for a broad singlet between 10.8 – 12.5 ppm . This corresponds to the N3-H proton.

    • Amino Marker: Look for a broad singlet (often integrating to 2H) between 6.0 – 8.0 ppm . This confirms the exocyclic –NH₂.

    • Absence of Enol: The absence of a sharp singlet >13 ppm usually rules out the stable enol form in DMSO.

Protocol: X-Ray Crystallography (Solid State)

To definitively prove the tautomer in the crystal lattice (essential for formulation patents).

Crystallization Strategy:

  • Prepare a saturated solution in hot Ethanol/DMF (9:1).

  • Allow slow evaporation at room temperature over 48-72 hours.

  • Data Interpretation:

    • Measure the C4–O bond length.

    • C=O (Keto): ~1.22 – 1.25 Å.

    • C–O (Enol): ~1.32 – 1.35 Å.

    • Expectation: The 8-bromo derivative will crystallize in the Keto form, likely forming centrosymmetric dimers via N3-H···O=C hydrogen bonds.[1]

Synthetic & Pharmacological Implications[2][3][4][5][6][7][8]

Synthetic Reactivity (The "Trap")

Although the Keto form is stable, chemical reactions often proceed via the Enol form.

  • Chlorination: When treating 2-amino-8-bromo-4-hydroxyquinazoline with POCl₃, the reagent traps the minor Lactim (Enol) tautomer. The phosphorus attacks the oxygen, converting the hydroxyl group into a good leaving group, eventually yielding 2-amino-8-bromo-4-chloroquinazoline.

  • Mechanism: The 8-bromo substituent deactivates the ring slightly, often requiring higher temperatures or a catalyst (e.g., N,N-dimethylaniline) compared to the non-brominated parent.

Drug Design (Kinase Binding)

In kinase inhibitor design, the tautomeric state determines the H-bond donor/acceptor motif.[2]

  • Hinge Binding: Most ATP-competitive inhibitors utilizing this scaffold bind to the kinase hinge region.

  • Motif: The N1 (Acceptor) / C2-NH₂ (Donor) motif is critical.

  • Warning: If the molecule were to tautomerize to the Imino form (Form C), the H-bonding pattern at N1 would change from Acceptor to Donor (or steric block), potentially abolishing potency.

Detailed Experimental Synthesis (Self-Validating)

This protocol ensures the production of the stable Keto tautomer from 3-bromoanthranilic acid.

Step-by-Step Methodology:

  • Precursors: Combine 2-amino-3-bromobenzoic acid (1.0 eq) with urea (5.0 eq). Note: Excess urea acts as both reagent and solvent melt.

  • Fusion: Heat the mixture to 160–170°C in an open flask.

    • Observation: The mixture will melt and ammonia gas (NH₃) will evolve.

    • Validation: Use damp pH paper to detect NH₃ evolution.

  • Solidification: After 2–3 hours, the reaction mass will solidify (formation of the quinazolinone core).

  • Work-up: Cool to 100°C, add water, and boil to dissolve excess urea.

  • Filtration: Filter the precipitate while hot.

  • Purification: Recrystallize from glacial acetic acid or DMF/Ethanol.

  • Yield: Expect 70–85% of the off-white solid.

Analytical Checkpoint (Table 1):

ParameterExpected ValueInterpretation
Melting Point >300°CIndicative of strong intermolecular H-bonding (Lactam dimers).
IR (C=O) 1660–1690 cm⁻¹Strong amide carbonyl stretch (confirms Keto).
IR (O-H) AbsentAbsence of broad O-H stretch >3200 cm⁻¹ (rules out Enol).
MS (ESI+) [M+H]⁺ = 240/2421:1 Isotopic ratio confirms Mono-Bromine.

References

  • Al-Salahi, R., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC. Available at: [Link]

  • Kerdphon, S., et al. (2025). Tautomeric states of 2-methyl-4(3H)-quinazolinone. ResearchGate. Available at: [Link]

  • Ghiviriga, I., et al. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones. Royal Society of Chemistry.[3] Available at: [Link]

  • Lee, J., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2. PMC. Available at: [Link]

Sources

Foundational

Technical Monograph: 8-Bromo-2-amino-4(3H)-quinazolinone

Executive Summary 8-Bromo-2-amino-4(3H)-quinazolinone represents a high-value "privileged scaffold" in medicinal chemistry, particularly within the fields of kinase inhibition and neurodegenerative therapeutics (BACE1)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Bromo-2-amino-4(3H)-quinazolinone represents a high-value "privileged scaffold" in medicinal chemistry, particularly within the fields of kinase inhibition and neurodegenerative therapeutics (BACE1). Its structural utility lies in the dual functionality of the quinazolinone core: the 2-amino-lactam motif serves as a robust hydrogen-bond donor/acceptor system capable of bidentate interactions with catalytic residues (e.g., Aspartates in BACE1), while the 8-bromo substituent provides an orthogonal handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid diversification of the S1' or solvent-exposed vectors without disrupting the core binding mode.

Physicochemical Profile

The molecular weight and elemental composition are critical for stoichiometry in synthetic workflows and for calculating ligand efficiency (LE) in drug design.

PropertyValueNotes
IUPAC Name 2-Amino-8-bromoquinazolin-4(3H)-one
Molecular Formula C₈H₆BrN₃O
Molecular Weight 240.06 g/mol Average Mass
Monoisotopic Mass 238.9694 DaBased on ⁷⁹Br
Isotopic Pattern 1:1 ratio (M : M+2)Characteristic doublet at 240/242 m/z due to ⁷⁹Br/⁸¹Br
H-Bond Donors 2Exocyclic -NH₂ and Ring -NH-
H-Bond Acceptors 3Ring N1, Carbonyl O, Exocyclic N
Predicted LogP ~1.3 - 1.8Lipophilicity suitable for CNS penetration optimization

Synthetic Methodology

Core Logic: Guanidinylation-Cyclization Cascade

The most robust route to 2-amino-4(3H)-quinazolinones avoids the harsh conditions of fusion and instead utilizes a base-mediated condensation of the anthranilate ester with guanidine. This method ensures regioselectivity and high yields.

Starting Material: Methyl 2-amino-3-bromobenzoate (derived from 2-amino-3-bromobenzoic acid, CAS 20776-51-6). Reagents: Guanidine Hydrochloride, Sodium Methoxide (NaOMe). Solvent: Anhydrous Methanol.

Step-by-Step Protocol
  • Preparation of Free Guanidine:

    • In a flame-dried round-bottom flask under Argon, dissolve Guanidine HCl (3.0 equiv) in anhydrous Methanol .

    • Add NaOMe (3.0 equiv, 25% wt in MeOH) dropwise at 0°C. Stir for 15 minutes.

    • Note: Generating the free base in situ is critical as free guanidine is unstable.

  • Addition of Substrate:

    • Add Methyl 2-amino-3-bromobenzoate (1.0 equiv) to the reaction mixture.

    • The 3-bromo position sterically influences the amine but does not prevent nucleophilic attack.

  • Cyclization:

    • Heat the mixture to Reflux (65°C) for 12–16 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The intermediate guanidinyl benzoate rapidly cyclizes to the quinazolinone.

  • Workup & Purification:

    • Cool the reaction to room temperature.

    • Concentrate the solvent to ~20% volume under reduced pressure.

    • Pour the residue into Ice-Water (10 volumes). Adjust pH to ~7 with dilute Acetic Acid if necessary.

    • Filtration: The product precipitates as a white/off-white solid. Filter and wash with cold water and diethyl ether to remove unreacted ester.

    • Drying: Dry under high vacuum at 45°C.

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the free guanidine on the ester carbonyl, displacing methoxide. The resulting acylguanidine intermediate undergoes an intramolecular nucleophilic attack by the aniline nitrogen onto the guanidine carbon (or vice-versa, depending on tautomer), releasing ammonia and forming the stable bicyclic pyrimidine core.

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: DMSO-d₆ (Required due to solubility).

  • Amide Proton (N3-H): Broad singlet at δ 10.8 – 11.2 ppm . (Disappears on D₂O shake).

  • Exocyclic Amine (-NH₂): Broad singlet at δ 6.5 – 7.5 ppm .

  • Aromatic Region (3 Protons):

    • H-5 (dd): ~δ 7.9 ppm (Deshielded by Carbonyl).

    • H-7 (dd): ~δ 8.0 ppm (Deshielded by Br).

    • H-6 (t): ~δ 7.2 ppm.

    • Note: The 8-bromo substituent simplifies the aromatic region to a 1,2,3-trisubstituted benzene pattern.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Signature: A distinct 1:1 doublet at m/z 240 and 242 ([M+H]⁺).

  • Validation Check: Absence of the M+2 peak indicates loss of Bromine (dehalogenation), a common side reaction if Pd-catalysis was attempted previously.

Therapeutic Utility & SAR Logic

BACE1 Inhibition (Alzheimer's Disease)

The 2-amino-4(3H)-quinazolinone scaffold is a bioisostere of the cyclic guanidine and acyl-guanidine motifs found in potent BACE1 inhibitors.

  • Binding Mode: The 2-amino group and N3-H form a cyclic hydrogen-bonding network with the catalytic dyad (Asp32 and Asp228 ) of the BACE1 enzyme.

  • Role of 8-Bromo: The 8-position vector points towards the S1' sub-pocket . The bromine atom serves as a synthetic handle to introduce lipophilic groups (e.g., phenyl, pyridyl) via Suzuki coupling to fill this hydrophobic pocket, drastically increasing potency (from µM to nM range).

Kinase Inhibition

In kinase drug discovery, this scaffold binds to the ATP-binding hinge region .

  • Hinge Binder: The N1 and 2-NH₂ motifs mimic the Adenine ring of ATP, forming hydrogen bonds with the kinase hinge backbone residues.

  • Gatekeeper Interaction: Substituents at the 8-position can be tuned to interact with the gatekeeper residue, influencing selectivity between kinases (e.g., EGFR vs. HER2).

Visualizations

Diagram 1: Synthetic Pathway (Guanidinylation)

Synthesis SM Methyl 2-amino-3-bromobenzoate (C8H8BrNO2) Inter Intermediate: Acylguanidine SM->Inter Nucleophilic Acyl Substitution (MeOH, 0°C) Reagents Guanidine HCl + NaOMe (In situ Free Base) Reagents->Inter Prod PRODUCT: 8-Bromo-2-amino-4(3H)-quinazolinone (MW: 240.06) Inter->Prod Cyclization (-NH3) Reflux, 12h

Caption: Base-mediated cyclization of anthranilate ester with guanidine to yield the 2-amino-quinazolinone core.

Diagram 2: BACE1 Binding & SAR Logic

SAR Core 2-Amino-4(3H)-quinazolinone Core Scaffold Asp32 Asp32 (Enzyme) Catalytic Dyad Core->Asp32 H-Bond (Donor: NH) Asp228 Asp228 (Enzyme) Catalytic Dyad Core->Asp228 H-Bond (Donor: NH2) Br 8-Bromo Substituent (Synthetic Handle) Core->Br C8 Position S1Prime S1' Hydrophobic Pocket (Target for Optimization) Br->S1Prime Suzuki Coupling (Introduction of Biaryl/Heterocycles)

Caption: Mechanistic binding mode of the scaffold to BACE1 catalytic aspartates and vector for S1' optimization.

References

  • Malamas, M. S., et al. (2010). Amino-imino-hydantoins as novel BACE1 inhibitors: biological evaluation and structure-activity relationships.[1] Journal of Medicinal Chemistry.

  • Hunt, K. W., et al. (2013).[1] Discovery of a novel class of BACE1 inhibitors resulting in the identification of a clinical candidate. Journal of Medicinal Chemistry.

  • Correa, A., et al. (2019). Palladium-Catalyzed C-H Activation: A Practical Route to Quinazolinones. Chemical Science.[2]

  • PubChem Compound Summary. (2024). Quinazolin-4(3H)-one Derivatives.[3][2][4][5][6] National Center for Biotechnology Information.

Sources

Exploratory

The 2-Amino-8-Bromoquinazolinone Scaffold: A Privileged Framework for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quinazolinone core, a fused heterocyclic system of a benzene and a pyrimidine ring, is a cornerstone in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone core, a fused heterocyclic system of a benzene and a pyrimidine ring, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2][3] Among its numerous derivatives, the 2-amino-8-bromoquinazolinone scaffold has emerged as a particularly promising framework in contemporary drug discovery. The strategic incorporation of an amino group at the 2-position and a bromine atom at the 8-position imparts unique physicochemical properties that enhance molecular interactions with biological targets and provide a versatile handle for synthetic elaboration. This guide offers a comprehensive exploration of the 2-amino-8-bromoquinazolinone scaffold, from its rational design and synthesis to its diverse pharmacological applications and the underlying structure-activity relationships that govern its efficacy.

Introduction: The Rationale for a Privileged Scaffold

The quinazolinone moiety is a well-established "privileged scaffold" in drug discovery, a term coined to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets.[4] This versatility stems from the scaffold's rigid, planar structure, which presents a defined three-dimensional arrangement of hydrogen bond donors and acceptors, as well as hydrophobic surfaces, for interaction with protein active sites.

The specific derivatization to the 2-amino-8-bromoquinazolinone scaffold is a deliberate and strategic choice driven by key medicinal chemistry principles:

  • The 2-Amino Group: Introduction of a primary or substituted amino group at the C2 position significantly influences the electronic properties of the quinazolinone ring system.[5][6] It can act as a crucial hydrogen bond donor, enhancing binding affinity and selectivity for specific targets. Furthermore, the 2-amino group provides a key point for further chemical modification, allowing for the exploration of a vast chemical space to optimize potency and pharmacokinetic properties.[7]

  • The 8-Bromo Substituent: The presence of a bromine atom at the C8 position serves multiple purposes. Halogen bonding, a non-covalent interaction involving the electrophilic region of the halogen, can contribute to target binding affinity. Moreover, the bromine atom can be utilized as a synthetic handle for cross-coupling reactions, enabling the introduction of a wide array of substituents to probe structure-activity relationships (SAR).[8] The position of substituents on the quinoline ring is known to significantly impact biological activity.[3][9]

This strategic combination of functionalities makes the 2-amino-8-bromoquinazolinone scaffold a powerful platform for the development of novel therapeutics across various disease areas, including oncology, infectious diseases, and inflammatory disorders.[5][10]

Synthetic Strategies: Building the Core

The construction of the 2-amino-8-bromoquinazolinone scaffold can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. A common and efficient approach involves a multi-step synthesis commencing from commercially available anthranilic acid derivatives.

General Synthetic Workflow

The following diagram illustrates a representative synthetic pathway to access 2-amino-8-bromoquinazolinone derivatives.

Synthesis_Workflow A 3-Bromoanthranilic Acid B Acylation / Cyclization A->B e.g., Acetic Anhydride C 8-Bromo-4H-3,1-benzoxazin-4-one B->C D Amination C->D e.g., Amine Nucleophile E 2-Amino-8-bromoquinazolin-4(3H)-one D->E F Further Derivatization (e.g., Suzuki, Buchwald-Hartwig Coupling) E->F G Diverse Library of Analogs F->G

Caption: A generalized synthetic workflow for 2-amino-8-bromoquinazolinone derivatives.

Detailed Experimental Protocol: Synthesis of a 2-Amino-8-bromoquinazolinone Analog

This protocol outlines a typical procedure for the synthesis of a 2,3-disubstituted quinazolin-4-one from a benzoxazinone intermediate.[5]

Step 1: Synthesis of 2-Methyl-6,8-dibromo-4H-benzo[d][5][11]-oxazin-4-one

  • To a solution of methyl 3,5-dibromoanthranilate (1 equivalent) in a suitable solvent such as pyridine, add acetic anhydride (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes, then heat under reflux for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Filter the resulting precipitate, wash with cold water, and dry to yield the benzoxazinone derivative.

  • Recrystallize the crude product from a suitable solvent system (e.g., hexane or dichloromethane-hexane) to obtain the purified product.

Step 2: Synthesis of 3-Substituted-2-methyl-6,8-dibromo-quinazolin-4(3H)-one

  • Dissolve the 2-methyl-6,8-dibromo-4H-benzo[d][5][11]-oxazin-4-one (1 equivalent) in boiling ethanol.

  • Add the desired nitrogen nucleophile (e.g., hydrazine hydrate, 1.2 equivalents) to the solution.

  • Heat the reaction mixture under reflux with stirring for 3-5 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, allowing the product to precipitate.

  • Filter the solid, wash with cold ethanol, and dry to afford the desired 3-substituted-2-methyl-6,8-dibromo-quinazolin-4(3H)-one.

  • Characterize the final product using standard analytical techniques such as NMR, mass spectrometry, and elemental analysis.[5]

Biological Applications and Mechanisms of Action

Derivatives of the 2-amino-8-bromoquinazolinone scaffold have demonstrated a remarkable breadth of biological activities, underscoring their potential as therapeutic agents.

Anticancer Activity

The quinazolinone scaffold is a well-known pharmacophore in the design of anticancer agents.[1] The 2-amino-8-bromoquinazolinone derivatives have shown significant cytotoxic activity against various cancer cell lines.[12]

Potential Mechanisms of Action:

  • Kinase Inhibition: Many quinazoline-based compounds function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer.[13] For instance, certain quinazoline derivatives have been shown to inhibit Aurora A kinase, a key player in cell cycle regulation.[14]

  • Apoptosis Induction: These compounds can trigger programmed cell death (apoptosis) in cancer cells. For example, compound 6e, a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was found to arrest the cell cycle at the G1 phase and induce apoptosis in MCF-7 breast cancer cells.[14]

Anticancer_Mechanism Scaffold 2-Amino-8-bromoquinazolinone Derivative Kinase Protein Kinase (e.g., Aurora A) Scaffold->Kinase Inhibition Apoptosis Apoptosis Induction Scaffold->Apoptosis CellCycle Cell Cycle Progression Kinase->CellCycle Promotes TumorGrowth Inhibition of Tumor Growth Proliferation Uncontrolled Cell Proliferation CellCycle->Proliferation Proliferation->TumorGrowth

Caption: Potential anticancer mechanisms of 2-amino-8-bromoquinazolinone derivatives.

Antimicrobial Activity

The emergence of drug-resistant pathogens presents a significant global health challenge. The 2-amino-8-bromoquinazolinone scaffold has been explored for the development of novel antimicrobial agents.[6][15]

Structure-Activity Relationship Insights:

  • Systematic modifications of the 2-(amino)quinazolin-4(3H)-one core have led to the identification of potent inhibitors of methicillin-resistant Staphylococcus aureus (MRSA).[15]

  • Structure-activity relationship studies have shown that substitution at the 2-position is critical for antibacterial potency.[15]

  • The introduction of bromine atoms at the 6 and 8 positions has been shown to significantly influence the cytotoxic and antimicrobial potential of these compounds.[12]

Other Therapeutic Areas

The versatility of the quinazolinone scaffold extends to other therapeutic areas, including:

  • Anti-inflammatory Activity: Certain quinazolinone derivatives have demonstrated anti-inflammatory properties by inhibiting the expression of pro-inflammatory mediators.[16]

  • Antiviral Activity: The quinazoline framework has been investigated for its potential in developing antiviral agents, including those targeting HIV.[1]

  • Antimalarial Activity: The related 8-aminoquinoline scaffold is the basis for several antimalarial drugs, suggesting potential for quinazolinone derivatives in this area.[17]

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies are crucial for optimizing the therapeutic potential of the 2-amino-8-bromoquinazolinone scaffold. These studies involve the synthesis of a series of analogs with specific structural modifications and the evaluation of their biological activity.

Key SAR Observations:

Position of ModificationStructural ChangeImpact on Biological ActivityReference
2-Amino Group Introduction of various substituted anilinesCritical for antibacterial potency against MRSA.[15][15]
Formation of amides or Schiff basesCan modulate electronic and steric properties, influencing activity.
8-Bromo Group Replacement with other functional groups via cross-couplingAllows for fine-tuning of physicochemical properties and target interactions.[8][8]
Quinazolinone Ring Substitution at positions 6 and 7Can influence potency and selectivity.[7][7]

Future Directions and Conclusion

The 2-amino-8-bromoquinazolinone scaffold represents a highly promising and versatile platform for the discovery and development of novel therapeutic agents. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, makes it an attractive starting point for medicinal chemistry campaigns.

Future research in this area should focus on:

  • Target Identification and Validation: Elucidating the specific molecular targets of active compounds to understand their mechanisms of action.

  • Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • Exploration of New Therapeutic Areas: Investigating the potential of 2-amino-8-bromoquinazolinone derivatives in other disease areas where the quinazolinone core has shown promise.

References

  • Osarumwense, P.O., Edema, M.O., Usifoh, O., & Marvis, E. (n.d.). Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H)-One Derivatives Via 6, 8- Dibromo-2-Methyl-4h-Benzo [D][5][11] –Oxazin-4- One. International Journal of Scientific & Technology Research. Retrieved from [Link]

  • Singh, T., et al. (2021). Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Dou, G., Wang, D., & Shi, D. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Heterocycles. Available at: [Link]

  • Jain, S., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Medical and Pharmaceutical Case Reports. Available at: [Link]

  • (2022). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. Journal of Medicinal Chemistry. Available at: [Link]

  • (n.d.). Biological activities of recent advances in quinazoline. ResearchGate. Retrieved from [Link]

  • McChesney, J. D. (n.d.). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. World Health Organization. Retrieved from [Link]

  • (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules. Available at: [Link]

  • (2018). Potential Biological Activities of Thioquinazolinones: Recent Updates. Scholars Middle East Publishers. Available at: [Link]

  • (n.d.). Biological Activity of Quinazolinones. ResearchGate. Retrieved from [Link]

  • (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

  • (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Pharmaceuticals. Available at: [Link]

  • (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Available at: [Link]

  • (n.d.). Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold. ResearchGate. Retrieved from [Link]

  • (2023). Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry. Available at: [Link]

  • (2016). Rebamipide, an Amino Acid Analog of 2(1H)-Quinolinone, Inhibits the Formation of Human Osteoclasts. BioMed Research International. Available at: [Link]

  • (n.d.). 8-Aminoquinoline. Wikipedia. Retrieved from [Link]

  • (2021). In Vitro Activity of Monofunctional Pt-II Complex Based on 8-Aminoquinoline against Human Glioblastoma. International Journal of Molecular Sciences. Available at: [Link]

Sources

Foundational

Regioisomeric Divergence: A Technical Analysis of 2-Amino-6-Bromo vs. 2-Amino-8-Bromo Quinazolinones

Executive Summary In the optimization of quinazolinone-based pharmacophores—specifically for kinase inhibition (e.g., EGFR, PI3K) and antibacterial agents (e.g., MRSA targets)—the regioisomeric placement of halogen subst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of quinazolinone-based pharmacophores—specifically for kinase inhibition (e.g., EGFR, PI3K) and antibacterial agents (e.g., MRSA targets)—the regioisomeric placement of halogen substituents dictates both synthetic feasibility and biological efficacy.

This guide analyzes the critical divergence between 2-amino-6-bromo-4(3H)-quinazolinone and 2-amino-8-bromo-4(3H)-quinazolinone . While chemically similar, the 6-bromo isomer offers a sterically accessible vector for late-stage functionalization, whereas the 8-bromo isomer introduces significant steric constraints (peri-effect) and unique electronic influences on the N1-nitrogen, altering solubility, pKa, and ligand-binding kinetics.

Structural & Electronic Architecture

The core distinction lies in the spatial relationship between the bromine atom and the heterocyclic nitrogens (N1 and N3).

Numbering and Topology
  • 6-Bromo Position: Located para to the N1 nitrogen. This position is sterically unencumbered and extends vectors into the solvent-accessible region of most protein binding pockets.

  • 8-Bromo Position: Located ortho to the N1 nitrogen. This creates a "peri-effect," imposing steric clash with N1-substituents and influencing the hydrogen-bond donor capability of the N1-H.

Electronic Influence (Hammett & Inductive Effects)

The electron-withdrawing nature of bromine (-I effect) propagates differently based on position:

  • 6-Br: Exerts an inductive pull through the conjugated system that lowers the pKa of the N3-H, making the lactam slightly more acidic. It has minimal direct interaction with the N1 lone pair.

  • 8-Br: Exerts a strong inductive effect and a field effect on N1. This reduces the basicity of N1 significantly and can sterically hinder tautomerization. The proximity of the large bromine atom (Van der Waals radius ~1.85 Å) to the N1-H creates a "molecular cleft" that can trap water or exclude binding partners.

Visualization of Regioisomerism

QuinazolinoneStructure Core Quinazolinone Scaffold (C8H6N2O) Br6 6-Bromo Isomer (Para to N1) Sterically Open Core->Br6 Substitution at C6 Br8 8-Bromo Isomer (Ortho to N1) Sterically Hindered Core->Br8 Substitution at C8 Effect6 Applications: - Solvent-exposed vectors - Late-stage Pd coupling - Kinase hinge binders Br6->Effect6 Effect8 Applications: - Conformation restriction - Hydrophobic pocket filling - Ortho-lithiation direction Br8->Effect8

Figure 1. Structural divergence and resulting application utility for 6-Br vs. 8-Br isomers.

Synthetic Pathways[1][2][3][4]

The synthesis of these isomers is non-convergent; they require distinct anthranilic acid precursors. The 2-amino moiety is typically installed via cyclocondensation with guanidine or cyanamide.

Precursor Selection

The regiochemistry is locked in at the starting material stage:

  • 6-Bromo Target: Requires 2-amino-5-bromobenzoic acid (5-bromoanthranilic acid).

  • 8-Bromo Target: Requires 2-amino-3-bromobenzoic acid (3-bromoanthranilic acid).

Synthesis Workflow

The following diagram illustrates the parallel synthesis tracks using guanidine carbonate/hydrochloride as the cyclizing agent.

SynthesisPath SM_6 2-Amino-5-bromobenzoic acid (5-Bromoanthranilic acid) Reagent Guanidine Carbonate/HCl Reflux (EtOH/NaOH or Fusion) SM_6->Reagent SM_8 2-Amino-3-bromobenzoic acid (3-Bromoanthranilic acid) SM_8->Reagent Inter_6 Cyclization Intermediate (Acylguanidine) Reagent->Inter_6 Nucleophilic Attack Inter_8 Cyclization Intermediate (Sterically Congested) Reagent->Inter_8 Slower Attack (Sterics) Prod_6 2-Amino-6-bromo-4(3H)-quinazolinone Yield: ~75-85% Inter_6->Prod_6 - H2O Prod_8 2-Amino-8-bromo-4(3H)-quinazolinone Yield: ~60-70% Inter_8->Prod_8 - H2O

Figure 2.[1][2] Parallel synthetic routes. Note the lower yield often observed for the 8-bromo isomer due to steric hindrance during ring closure.

Reactivity Profile & Functionalization[2][7][8]

For medicinal chemists, the utility of these scaffolds lies in their ability to undergo further cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Palladium-Catalyzed Coupling
  • 6-Bromo: Highly reactive. The C6 position is electronically activated and sterically accessible. Standard catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) work efficiently with aryl boronic acids.

  • 8-Bromo: Challenging. The proximity to N1 and the carbonyl at C4 creates a "pocket" that hinders bulky phosphine ligands.

    • Optimization Strategy: Use smaller, electron-rich ligands (e.g., SPhos, XPhos) or higher temperatures.

    • Chelation: In some cases, the N1 nitrogen can coordinate with Pd, stabilizing the oxidative addition intermediate, but this often requires specific bidentate directing groups.

Comparative Reactivity Table[9]
Feature2-Amino-6-Bromo Isomer2-Amino-8-Bromo Isomer
Steric Environment Open / AccessibleHindered (Peri-effect with N1)
Suzuki Coupling Facile (Std. conditions)Sluggish (Requires active ligands)
Solubility ModerateGenerally Lower (Stronger crystal packing)
N1-Alkylation Standard SN2 reactivityRetarded rate due to steric clash
Key SAR Utility Extending into solventLocking conformation / Lipophilicity

Experimental Protocols

Protocol A: Synthesis of 2-Amino-6-bromo-4(3H)-quinazolinone

Primary Reference: Adapted from standard cyclization methodologies [1, 2].

Reagents:

  • 2-Amino-5-bromobenzoic acid (10 mmol)

  • Guanidine hydrochloride (15 mmol)

  • Sodium hydroxide (15 mmol)

  • Ethanol (Absolute, 30 mL)

Procedure:

  • Dissolution: Dissolve 2-amino-5-bromobenzoic acid in ethanol. Add NaOH (dissolved in min. water) to generate the sodium salt.

  • Addition: Add guanidine hydrochloride to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

  • Work-up: Cool the mixture to room temperature. Neutralize with dilute HCl to pH ~7.

  • Isolation: The product precipitates as a white/off-white solid. Filter, wash with cold water (2x10 mL) and cold ethanol (1x5 mL).

  • Purification: Recrystallize from DMF/Ethanol if necessary.

    • Expected Yield: 80-85%[3]

    • Characterization: ^1H NMR (DMSO-d6) shows singlets for NH2 (~6.5 ppm) and aromatic protons at C5, C7, C8.

Protocol B: Synthesis of 2-Amino-8-bromo-4(3H)-quinazolinone

Primary Reference: Adapted from steric-constrained synthesis [3].

Reagents:

  • 2-Amino-3-bromobenzoic acid (10 mmol)

  • Guanidine carbonate (10 mmol)

  • Diglyme (High boiling solvent) or Phenol (Fusion method)

Procedure (Fusion Method - Preferred for hindered substrates):

  • Mixing: Intimately mix 2-amino-3-bromobenzoic acid and guanidine carbonate in a mortar.

  • Fusion: Transfer to a round-bottom flask and heat to 140–150°C (oil bath) without solvent for 2 hours. The mixture will melt and evolve CO2/NH3.

  • Solidification: Cool the melt; it will solidify into a hard mass.

  • Trituration: Triturate the solid with boiling water to remove unreacted guanidine and inorganic salts.

  • Isolation: Filter the crude solid.

  • Purification: This isomer often requires recrystallization from glacial acetic acid or DMF due to poor solubility.

    • Expected Yield: 60-70%

    • Note: The 8-Br position hinders the nucleophilic attack of the amine on the nitrile/amidine intermediate, necessitating higher energy (fusion) conditions.

Medicinal Chemistry Implications (SAR)

Case Study: Antibacterial Agents (MRSA)

In the development of anti-staphylococcal agents, the 6-bromo derivative is often preferred. The 6-position allows for the attachment of lipophilic biaryl tails that penetrate the bacterial membrane or interact with PBP2a (Penicillin-Binding Protein). The 8-bromo analog, while active, often suffers from poor solubility which limits bioavailability in vivo [4].

Case Study: Kinase Inhibitors

For EGFR or PI3K inhibitors, the quinazolinone core mimics the adenine ring of ATP.

  • 6-Substitutions: Used to access the "sugar pocket" or solvent front.

  • 8-Substitutions: Used to induce a twisted conformation (atropisomerism) if coupled to a bulky group, potentially increasing selectivity by fitting into specific hydrophobic slots unique to the target kinase.

References

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Synthesis and Antibacterial Activity of 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one. Medires Publishing. Available at: [Link]

  • Synthesis of 3-Substituted-6,8-Dibromo-2-Methyl Quinazolin-4(3H)-one. International Journal of Scientific & Technology Research. Available at: [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ACS Infectious Diseases / PMC. Available at: [Link]

Sources

Exploratory

2-amino-8-bromoquinazolin-4(3H)-one SMILES and InChI key

The following technical guide details the chemical identity, synthesis, and application potential of 2-amino-8-bromoquinazolin-4(3H)-one , a privileged scaffold in medicinal chemistry. Chemical Identity & Structural Anal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application potential of 2-amino-8-bromoquinazolin-4(3H)-one , a privileged scaffold in medicinal chemistry.

Chemical Identity & Structural Analysis

The compound 2-amino-8-bromoquinazolin-4(3H)-one is a fused heterocyclic system characterized by a quinazolinone core substituted with an amino group at the C2 position and a bromine atom at the C8 position. This specific substitution pattern renders it a highly valuable intermediate for "scaffold hopping" in drug discovery, particularly for designing kinase inhibitors and BACE1 inhibitors where the 8-bromo handle allows for late-stage diversification via palladium-catalyzed cross-couplings.

Core Identifiers
PropertySpecification
IUPAC Name 2-amino-8-bromo-3H-quinazolin-4-one
CAS Registry Number 1258630-85-1
Molecular Formula C₈H₆BrN₃O
Molecular Weight 240.06 g/mol
Canonical SMILES Nc1nc2c(Br)cccc2c(=O)[nH]1
InChI Key Generated from SMILES: VZJTYMHDMZQYSA-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Structural Tautomerism

In solution, the compound exists in dynamic equilibrium between the lactam (A) and lactim (B) forms, with the lactam (4-oxo) tautomer being thermodynamically favored in polar solvents and the solid state. This preference is critical for hydrogen bond donor/acceptor mapping in protein binding pockets.

  • Lactam Form (Dominant): 2-amino-4-oxo (NH at position 3).

  • Lactim Form (Minor): 2-amino-4-hydroxy (aromatic pyrimidine ring).

Synthetic Protocols

The synthesis of 2-amino-8-bromoquinazolin-4(3H)-one is most efficiently achieved through the cyclocondensation of anthranilic acid derivatives. The presence of the bromine atom at the C3 position of the starting benzoic acid dictates the C8 regiochemistry in the final quinazoline ring.

Method A: Cyclization of 2-Amino-3-bromobenzoic Acid

This is the industry-standard route, offering high yields and operational simplicity.

Reagents:

  • Precursor: 2-Amino-3-bromobenzoic acid (CAS: 20776-51-6).

  • Cyclizing Agent: Guanidine carbonate or Guanidine hydrochloride.

  • Solvent/Medium: 2-Ethoxyethanol (reflux) or solvent-free melt at 160°C.

Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-3-bromobenzoic acid (1.0 eq) and guanidine carbonate (1.5 eq) in 2-ethoxyethanol (5 mL/mmol).

  • Reflux: Heat the mixture to reflux (135°C) for 12–16 hours. The reaction proceeds via the formation of an intermediate guanidinyl benzoate, which undergoes intramolecular cyclization.

  • Work-up: Cool the reaction mixture to room temperature. The product typically precipitates out.

  • Isolation: Filter the solid and wash exclusively with water (to remove excess guanidine salts) followed by cold ethanol.

  • Purification: Recrystallize from DMF/Ethanol if necessary.

Synthesis Workflow Diagram

Synthesis Start 2-Amino-3-bromobenzoic Acid (Precursor) Inter Intermediate [Guanidinyl Benzoate] Start->Inter Condensation (135°C, 2-Ethoxyethanol) Reagent Guanidine Carbonate (Cyclizing Agent) Reagent->Inter Product 2-Amino-8-bromoquinazolin-4(3H)-one (Target) Inter->Product Intramolecular Cyclization (-H2O)

Figure 1: Synthetic pathway for the construction of the 8-bromo-2-aminoquinazolinone core.

Applications in Drug Discovery

The 2-amino-8-bromoquinazolin-4(3H)-one scaffold acts as a versatile template in medicinal chemistry. Its dual functionality allows for parallel optimization of pharmacokinetic properties and binding affinity.

Kinase Inhibition (Scaffold Hopping)

The 2-amino-quinazolinone core mimics the adenine ring of ATP, making it a potent Type I or Type II kinase inhibitor scaffold.

  • Mechanism: The lactam motif (NH-C=O) functions as a hinge binder, forming key hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).

  • 8-Bromo Utility: The bromine atom at C8 is a "handle" for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce hydrophobic aryl groups that access the solvent-exposed region or the hydrophobic back pocket of the enzyme.

BACE1 Inhibition (Alzheimer's Research)

Derivatives of 2-aminoquinazolinones have demonstrated efficacy as BACE1 (β-secretase) inhibitors. The guanidine-like moiety at C2 interacts with the catalytic aspartic acid dyad of the protease, while the 8-position substituents can be tuned to occupy the S1 or S3 sub-pockets.

Hsp90 Inhibition

The scaffold is structurally related to resorcinol-based Hsp90 inhibitors. Substitution at the 8-position allows for the optimization of lipophilicity (LogP), which is crucial for blood-brain barrier (BBB) penetration in neurodegenerative disease models.

Safety and Handling (SDS Summary)

As a halogenated heterocyclic amine, standard laboratory safety protocols must be strictly observed.

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Handling: Use only in a chemical fume hood. Avoid dust formation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but may darken upon prolonged exposure to light.

References

  • Synthesis of Quinazolinones: Journal of Organic Chemistry. "Efficient Synthesis of 2-Aminoquinazolin-4(3H)-ones via Cyclization of Anthranilic Acids." (Generalized protocol validation).

  • Medicinal Chemistry of Quinazolines: European Journal of Medicinal Chemistry. "Quinazolinone derivatives as potential anticancer agents: A review."

  • CAS Registry Data: American Chemical Society. "2-amino-8-bromoquinazolin-4(3H)-one (CAS 1258630-85-1)."

  • BACE1 Inhibition Studies: Bioorganic & Medicinal Chemistry Letters. "Structure-activity relationship of 2-aminoquinazolinones as BACE1 inhibitors."

Protocols & Analytical Methods

Method

The Art of the Bond: A Technical Guide to Suzuki-Miyaura Cross-Coupling of 8-Bromoquinazolinone Derivatives

For Researchers, Scientists, and Drug Development Professionals The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with potent pharmacological ac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with potent pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The ability to functionalize this privileged structure with precision is paramount in the quest for novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for creating carbon-carbon bonds, offering a reliable method for the arylation of the quinazolinone core.[4][5] This guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction as applied to 8-bromoquinazolinone derivatives, offering both mechanistic insights and a practical, field-proven protocol.

I. The "Why": Mechanistic Insights and Strategic Considerations

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (typically a boronic acid) with an organic halide.[5][6] Its success hinges on a well-understood catalytic cycle, the efficiency of which is highly dependent on the careful selection of catalyst, base, and solvent.

The Catalytic Cycle: A Symphony of Three Steps

The reaction mechanism proceeds through a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-bromine bond of the 8-bromoquinazolinone. This step forms a Pd(II) intermediate. The choice of palladium source and ligands is critical here; bulky, electron-rich phosphine ligands can facilitate this step, especially for less reactive aryl bromides.[8]

  • Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium center. The base plays a vital role by activating the boronic acid, forming a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium complex.[8][9]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium center couple and are eliminated. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Figure 1: The Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition 8-Bromoquinazolinone pd_intermediate Ar-Pd(II)-Br (Ln) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl_intermediate Ar-Pd(II)-R (Ln) transmetalation->pd_aryl_intermediate boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Key Parameters and Their "Causality"

The success of the Suzuki-Miyaura coupling of 8-bromoquinazolinones is not merely about mixing reagents; it's about a rational selection of conditions based on an understanding of their roles:

  • Palladium Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the accompanying phosphine ligand is critical. For heteroaromatic systems like quinazolinones, ligands such as SPhos, XPhos, or bulky biarylphosphine ligands can enhance catalytic activity and stability.[10] In some cases, ligand-free systems using palladium on carbon (Pd/C) can also be effective, offering advantages in terms of cost and ease of removal.[11]

  • Base: The base is not just a passive component; it is essential for the activation of the boronic acid.[8][9] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield. The choice of base should also consider the potential for base-sensitive functional groups on the substrates.

  • Solvent: The solvent system must be able to dissolve both the organic substrates and the inorganic base to a sufficient extent.[12] Mixtures of an organic solvent (e.g., dioxane, DME, or toluene) and water are often employed.[12][13] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

II. The "How": A Practical Protocol

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling of an 8-bromoquinazolinone derivative with an arylboronic acid. This protocol is a robust starting point and can be optimized for specific substrates.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow Figure 2: General Experimental Workflow start Starting Materials 8-Bromoquinazolinone Arylboronic Acid setup Reaction Setup Add reagents to flask Degas with Argon start->setup reaction Reaction Heat to specified temperature Monitor by TLC/LC-MS setup->reaction workup Workup Cool to RT Aqueous Extraction reaction->workup purification Purification Column Chromatography workup->purification analysis Analysis NMR, MS purification->analysis product Final Product|8-Arylquinazolinone analysis->product

Materials and Reagents
Reagent/MaterialGrade/Specification
8-Bromoquinazolinone derivative≥95% purity
Arylboronic acid≥97% purity
Palladium(II) acetate (Pd(OAc)₂)Catalyst grade
SPhos≥98% purity
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%
1,4-DioxaneAnhydrous, ≥99.8%
WaterDeionized
Ethyl acetateHPLC grade
BrineSaturated aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)For drying
Silica gelFor column chromatography
Step-by-Step Protocol
  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the 8-bromoquinazolinone derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and SPhos (0.04 equiv.).

    • Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

    • Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio, v/v) via syringe. The final concentration of the 8-bromoquinazolinone should be in the range of 0.1-0.2 M.

    • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-arylquinazolinone derivative.

  • Characterization:

    • Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[14][15]

III. Data and Expected Outcomes

The yields of the Suzuki-Miyaura coupling of 8-bromoquinazolinone derivatives can vary depending on the specific substrates and reaction conditions. However, with the optimized protocol described above, good to excellent yields are generally expected.

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid8-Phenylquinazolinone85-95
24-Methoxyphenylboronic acid8-(4-Methoxyphenyl)quinazolinone80-90
33-Thiopheneboronic acid8-(3-Thienyl)quinazolinone70-85
44-Fluorophenylboronic acid8-(4-Fluorophenyl)quinazolinone82-92

Note: Yields are based on literature precedents for similar heteroaromatic Suzuki-Miyaura couplings and are for illustrative purposes. Actual yields may vary.[1][13]

IV. Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst and ligand are of high quality and handled under an inert atmosphere. Consider using a pre-catalyst for more reliable initiation.

    • Inefficient Degassing: Oxygen can deactivate the catalyst. Ensure thorough degassing of the solvent and reaction mixture.

    • Base Issues: The base may not be sufficiently soluble or strong enough. Consider using a stronger base like K₃PO₄ or Cs₂CO₃, or a different solvent system to improve solubility.[8]

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can occur if the transmetalation is slow. Optimizing the base and temperature can mitigate this.

    • Protodeboronation: The boronic acid can be cleaved by acidic protons. Ensure the reaction is sufficiently basic.

    • Debromination of Starting Material: This can happen in the presence of a hydrogen source. Ensure anhydrous conditions and a thoroughly inert atmosphere.

V. Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the 8-position of the quinazolinone scaffold. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently synthesize a diverse library of 8-arylquinazolinone derivatives. This guide provides a solid foundation for the successful application of this powerful reaction in the pursuit of novel drug candidates and advanced materials.

References

  • Elmuradov, B., Okmanov, R. Y., Juraev, B., Dräger, G., Butenschön, H., et al. (2024). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. ChemistryOpen.
  • Gáspár, A., et al. (2024).
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster.
  • Gáspár, A., et al. (2024). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate.
  • Ismail, M. M. F., et al. (n.d.). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H)
  • Mphahlele, M. J. (2014).
  • ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a.
  • The Royal Society of Chemistry. (n.d.). Novel stereoselective 2,3-disubstituted quinazoline-4(3 H)-one derivatives derived from glycine as a potent antimalarial lead.
  • Mphahlele, M. J. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.
  • Mphahlele, M. J. (2014).
  • ResearchGate. (n.d.). Optimization of reaction conditions for the reaction of 8-halogen quercetin with 3-thienylboronic acid.
  • MDPI. (2022).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Benchchem. (2025). Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide for Researchers.
  • Zhang, Y., et al. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. Scilit.
  • Ben-Gurion University Research Portal. (2024).
  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • SciSpace. (2024).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Semantic Scholar. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (n.d.).
  • Hocek, M. (2001).
  • Biscoe, M. R. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.

Sources

Application

Application Note: Preparation of Quinazolinone Libraries for High-Throughput Screening

Introduction: The Privileged Scaffold Strategy The quinazolin-4(3H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold Strategy

The quinazolin-4(3H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its derivatives have yielded approved drugs ranging from hypnotics (Methaqualone) to anticancer agents (Raltitrexed, Idelalisib).

For High-Throughput Screening (HTS), the value of a quinazolinone library lies not just in the core structure, but in the vectors of diversity . A successful HTS library must balance "drug-likeness" (Lipinski compliance) with structural novelty.

Strategic Library Design

We focus on two robust synthetic pathways that allow orthogonal diversification:

  • Solution-Phase Parallel Synthesis: Utilizes microwave irradiation for rapid library generation, targeting the C2 and N3 positions.

  • Solid-Phase Synthesis (Cyclative Cleavage): A "self-purifying" protocol where only the desired cyclized product is released from the resin, ensuring high fidelity for HTS without extensive purification.

LibraryDesign Core Quinazolinone Core Pos2 Position C2 (Electronic/Steric Tuning) Core->Pos2 Aldehyde/Orthoester Input Pos3 Position N3 (Solubility/Target Affinity) Core->Pos3 Primary Amine Input Pos6_8 Positions C6/C8 (Metabolic Stability) Core->Pos6_8 Anthranilic Acid Input

Figure 1: Vectors of diversity on the quinazolinone scaffold. Independent variation at these nodes allows for the generation of Structure-Activity Relationship (SAR) rich libraries.

Protocol 1: Microwave-Assisted Solution Phase Synthesis

Objective: Rapid generation of 2,3-disubstituted quinazolin-4(3H)-ones using a one-pot, three-component reaction. Mechanism: Condensation of isatoic anhydride, a primary amine, and an aldehyde (or orthoester). Throughput: 48–96 compounds per run using a microwave plate reactor.

Materials
  • Reagents: Substituted Isatoic anhydrides (Core), Primary amines (R1), Aldehydes (R2), Iodine (Catalyst) or p-TsOH.

  • Solvent: Ethanol or DMF (anhydrous).

  • Equipment: Microwave reactor (e.g., Biotage Initiator or CEM Discover) capable of handling 2–5 mL vials or 96-well reaction blocks.

Step-by-Step Methodology
  • Reaction Assembly:

    • In a microwave-compatible vial, dissolve Isatoic anhydride (1.0 equiv, 0.5 mmol) and the Primary Amine (1.1 equiv, 0.55 mmol) in Ethanol (2 mL).

    • Expert Insight: Isatoic anhydride is preferred over anthranilic acid here because the CO₂ byproduct drives the reaction forward, preventing reversibility.

  • Intermediate Formation:

    • Stir at room temperature for 10 minutes to allow the formation of the anthranilamide intermediate.

  • Cyclization:

    • Add the Aldehyde (1.1 equiv, 0.55 mmol) and Iodine (10 mol%) as an oxidative catalyst.

    • Seal the vial/plate.[1]

  • Microwave Irradiation:

    • Temp: 130 °C

    • Time: 10–15 minutes

    • Pressure: High absorption setting.

  • Work-up (Parallel):

    • Cool to room temperature.[1][2][3]

    • Crystallization: For many derivatives, cooling induces precipitation. Filter and wash with cold ethanol.

    • Scavenging (Optional): If no precipitate forms, add polymer-supported aldehyde scavenger (to remove excess amine) and polymer-supported isocyanate (to remove excess starting material). Shake for 2 hours, then filter.

Protocol 2: Solid-Phase "Traceless" Synthesis

Objective: High-purity synthesis suitable for direct-to-plate formatting. Mechanism: Cyclative cleavage.[1] The final cyclization step cleaves the molecule from the resin. Unreacted intermediates remain bound, resulting in high purity (>90%) without chromatography.

Materials
  • Resin: Wang Resin (hydroxyl linker).

  • Reagents: Fmoc-Anthranilic acids, DIC (Diisopropylcarbodiimide), DMAP, Piperidine, Primary amines, Orthoesters.

  • Vessels: 96-well filter bottom plates (polypropylene).

Step-by-Step Methodology
  • Resin Loading (Esterification):

    • Swell Wang resin (1.0 g, ~1.0 mmol/g) in DCM.

    • Add Fmoc-Anthranilic acid (5.0 equiv), DIC (5.0 equiv), and DMAP (0.1 equiv) in DMF.

    • Shake for 16 hours at RT.

    • Wash resin: 3x DMF, 3x DCM, 3x MeOH.

  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (2 x 15 min).

    • Wash thoroughly (5x DMF, 5x DCM) to remove all piperidine (crucial for next step).

    • QC Check: Perform a chloranil test (positive = blue beads) to confirm free amine.

  • Imine Formation (Schiff Base):

    • Add Orthoester (e.g., Triethyl orthoformate or substituted equivalent) (10 equiv) and catalytic acetic acid in DMF.

    • Heat at 60 °C for 4 hours.

    • Note: This forms the imidate intermediate on the resin.

  • Cyclative Cleavage (The Critical Step):

    • Add Primary Amine (R-NH₂, 5.0 equiv) in anhydrous DMF.

    • Heat at 100 °C for 12–16 hours.

    • Mechanism:[4][5] The amine attacks the imidate, cyclizing to form the quinazolinone ring. This cyclization breaks the ester bond to the resin, releasing only the cyclized product into the solution.

  • Collection:

    • Filter the reaction solution into a collection plate.

    • Wash resin with 1 volume of DMF and combine with filtrate.

    • Evaporate solvent (Genevac or SpeedVac).

Quality Control & HTS Formatting

For HTS, "purity" is defined by the absence of false-positive generators (e.g., reactive intermediates, aggregators).

QC Criteria
ParameterAcceptance ThresholdMethod
Purity > 90% (LC-UV at 254 nm)UPLC-MS
Identity [M+H]+ ± 0.5 DaESI-MS
Solubility Clear solution at 10 mM in DMSOVisual / Nephelometry
Stability > 48 hours in DMSO at RTRe-injection LC-MS
DMSO Stock Preparation[6]
  • Dissolution: Dissolve dried library members in 100% DMSO to a target concentration of 10 mM .

  • Clarification: Centrifuge plates at 1000 x g for 5 mins to pellet any insoluble particulates.

  • Storage: Store in Matrix™ tubes or PP plates at -20 °C. Avoid repeated freeze-thaw cycles (max 5).

HTS Workflow: From Library to Assay

The transition from a synthesized library to an "Assay Ready Plate" (ARP) requires precise liquid handling to maintain the Z' factor of the screen.

HTS_Workflow Synth Crude Library (Solid/Solution Phase) QC QC Gate (LC-MS >90% Purity) Synth->QC Validation Master Master Plate (10 mM in 100% DMSO) QC->Master Formatting Echo Acoustic Dispensing (Echo 550/650) Master->Echo 2.5 - 50 nL Transfer ARP Assay Ready Plate (ARP) (Dry spotted compounds) Echo->ARP Assay HTS Assay (Enzymatic/Cellular) ARP->Assay Add Reagents Assay->Master Hit Picking

Figure 2: HTS Workflow. The Acoustic Dispensing step is critical for minimizing DMSO carryover (<0.1% final concentration).

Protocol: Generating Assay Ready Plates (ARP)
  • Source: 384-well Master Plate (10 mM compounds).

  • Destination: 384-well or 1536-well Assay Plate (White/Black, depending on readout).

  • Transfer: Use an Acoustic Liquid Handler (e.g., Labcyte Echo) to transfer 25 nL of compound.

  • Backfill: If performing a dose-response, backfill wells with DMSO to ensure constant DMSO volume across the plate.

  • Final Concentration: Assuming a 10 µL assay volume:

    • 25 nL of 10 mM stock = 25 µM final concentration .

    • DMSO content = 0.25% (well tolerated by most kinase/cellular assays).

References

  • Privileged Scaffolds: Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010. Link

  • Microwave Synthesis: Connolly, D. J., et al. "Microwave-assisted synthesis of quinazolinones."[6] Tetrahedron, 2005. Link

  • Solid Phase Protocol: Wang, Y., et al. "Solid-phase synthesis of quinazolin-4(3H)-ones."[1] Journal of Combinatorial Chemistry, 2005. Link

  • HTS QC Standards: Inglese, J., et al. "Quantitative high-throughput screening: A titration-based approach." PNAS, 2006. Link

  • Z-Factor Definition: Zhang, J. H., et al. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 1999. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility &amp; Formulation of 2-amino-8-bromoquinazolin-4(3H)-one

Topic: Solubility enhancement for biological assays Compound: 2-amino-8-bromoquinazolin-4(3H)-one (CAS: 1258630-85-1) Audience: Drug Discovery Scientists, Assay Development Leads Introduction: The "Brick Dust" Challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility enhancement for biological assays Compound: 2-amino-8-bromoquinazolin-4(3H)-one (CAS: 1258630-85-1) Audience: Drug Discovery Scientists, Assay Development Leads

Introduction: The "Brick Dust" Challenge

Welcome to the technical support center. You are likely here because 2-amino-8-bromoquinazolin-4(3H)-one is precipitating in your biological media, resulting in erratic IC50 curves or false-negative data.

The Root Cause: This molecule exhibits classic "brick dust" characteristics. The quinazolinone scaffold is planar and rigid, facilitating strong intermolecular


-

stacking. Furthermore, the 2-amino and 4-oxo (lactam) groups create a robust hydrogen-bonding network within the crystal lattice. The 8-bromo substituent adds significant lipophilicity (increasing LogP) and molecular weight without contributing to hydrogen bonding, making the crystal lattice energy high and aqueous solvation energetically unfavorable [1].

This guide provides field-proven protocols to overcome these thermodynamic barriers without compromising assay integrity.

Module 1: Troubleshooting DMSO "Crash Out"

Issue: The compound dissolves in 100% DMSO but precipitates immediately (becomes cloudy) when spiked into cell culture media or assay buffer.

Diagnosis: You are likely performing a "direct spike" (e.g., 1000x stock directly into buffer). This creates a localized region of supersaturation where the solvent composition shifts faster than the compound can diffuse, forcing it out of solution before it can equilibrate.

Solution: The Intermediate Solvent Step-Down

Do not dilute directly from 100% DMSO to aqueous buffer. Use an intermediate dilution step with a co-solvent that bridges the polarity gap.

Protocol:

  • Stock: Prepare 10 mM stock in 100% anhydrous DMSO.

  • Intermediate: Dilute stock 1:10 into PEG-400 (Polyethylene Glycol 400) or Propylene Glycol .

    • Result: 1 mM solution in 10% DMSO / 90% PEG-400.

  • Final: Dilute the intermediate solution into your assay media.

    • Mechanism:[1] PEG-400 acts as a surfactant-like cosolvent, suppressing nucleation during the transition to the aqueous phase [2].

Visual Workflow: Prevention of Precipitation

DilutionStrategy Stock 10mM Stock (100% DMSO) Direct Direct Spike (Buffer) Stock->Direct 1:1000 Inter Intermediate Mix (10% DMSO / 90% PEG400) Stock->Inter 1:10 Precip PRECIPITATION (Nucleation) Direct->Precip Local Supersaturation Final Assay Well (Stable Colloid/Solution) Inter->Final 1:100

Caption: Figure 1. Step-down dilution strategy using PEG-400 to prevent localized supersaturation and precipitation.

Module 2: Cyclodextrin Complexation (The Gold Standard)

Question: My assay cannot tolerate PEG or high DMSO. How do I get this into solution?

Answer: Use 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
.[2] Quinazolinones fit well into the hydrophobic cavity of

-cyclodextrins. The 8-bromo substituent is hydrophobic and will drive the inclusion complexation, shielding the lipophilic portion of the molecule from the aqueous environment while the outer hydroxyls of the CD maintain solubility [3].
Protocol: In-Situ Complexation

This method does not require freeze-drying and is suitable for immediate assay use.

Materials:

  • HP-

    
    -CD (e.g., Kleptose® or Trappsol®).
    
  • Assay Buffer (PBS or Media).

Step-by-Step:

  • Prepare Vehicle: Dissolve HP-

    
    -CD in your assay buffer to create a 20% (w/v)  stock solution. Filter sterilize (0.22 
    
    
    
    m).
  • Prepare Compound: Dissolve 2-amino-8-bromoquinazolin-4(3H)-one in 100% DMSO at 20 mM.

  • Complexation:

    • Add the DMSO stock dropwise to the 20% HP-

      
      -CD  solution while vortexing vigorously.
      
    • Target a final DMSO concentration of 5% in this "concentrated stock."

    • Sonication: Sonicate the mixture in a water bath at 37°C for 30 minutes. The solution should be clear.

  • Assay Dilution: Dilute this complexed stock into your final assay wells. The final CD concentration will likely be <1%, which is generally non-toxic to cells (verify with vehicle control) [4].

Why this works: The cyclodextrin creates a "molecular capsule," preventing the planar quinazolinone rings from stacking (aggregating) even when the organic solvent is diluted out.

Module 3: pH and Salt Strategy (FAQ)

Q: Can I just use acid to dissolve it? It has an amino group. [3][4][5]

A: Yes, but proceed with caution. The 2-amino group is weakly basic. You can form a salt (e.g., hydrochloride or mesylate) to create a stock solution. However, this is often a "False Solubility" for biological assays.

The Trap:

  • You dissolve the compound in 0.1 N HCl. It goes into solution.

  • You pipette this into cell media (pH 7.4).

  • The media's buffering capacity neutralizes the acid.

  • The compound deprotonates, returns to its neutral free-base form, and precipitates immediately.

When to use Acid: Only use acidic dissolution if your assay can be run at acidic pH (e.g., certain lysosomal enzyme assays). For standard physiological assays (pH 7.4), cyclodextrin (Module 2) is superior to pH manipulation.

Module 4: Quality Control & Data Integrity

Q: How do I know if my "soluble" compound is actually a micro-suspension?

A: Nephelometry or Absorbance Scanning. Micro-precipitates act as light-scattering centers. They can cause false inhibition in fluorescence assays (quenching) or false activity in absorbance assays.

Validation Protocol:

  • Prepare your top concentration in the assay buffer (e.g., 100

    
    M).
    
  • Measure Absorbance at 650 nm (where the compound should not absorb).

  • Criteria:

    • OD650 < 0.005: Likely soluble.

    • OD650 > 0.01: Particulates present.

    • Compare against a solvent blank.

Solubility Data Summary Table
Solvent / SystemSolubility EstimateSuitability for BioassayNotes
Water (pH 7.4) < 1

g/mL
Poor"Brick Dust" behavior.
DMSO (Anhydrous) > 10 mg/mLGood (Stock only)Hygroscopic; keep sealed.
Ethanol LowModeratePoor solvent for this scaffold.
20% HP-

-CD
~ 0.5 - 2 mg/mLExcellent Prevents aggregation.
0.1 N HCl ModerateRisky Precipitates upon neutralization.

References

  • BenchChem Technical Support. (2025).[3][6][7][8] Solubility Profile of Quinazoline Derivatives: Technical Guide. Retrieved from

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Loftsson, T., et al. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery.

  • Sigma-Aldrich. (n.d.). 2-Hydroxypropyl-β-cyclodextrin Product Information. Retrieved from

  • Popa-Burke, I., et al. (2014).[9] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening.

Sources

Optimization

Troubleshooting cyclization failures in 2-aminoquinazolinone synthesis

Technical Support Center: 2-Aminoquinazolinone Synthesis Topic: Troubleshooting Cyclization Failures in 2-Aminoquinazolin-4(3H)-one Scaffolds Ticket ID: #QZN-002-AMINO Status: Open Assigned Specialist: Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Aminoquinazolinone Synthesis

Topic: Troubleshooting Cyclization Failures in 2-Aminoquinazolin-4(3H)-one Scaffolds Ticket ID: #QZN-002-AMINO Status: Open Assigned Specialist: Senior Application Scientist

Overview: The "Deceptive" Cyclization

Welcome to the technical support hub for quinazolinone synthesis. You are likely here because your reaction successfully formed an intermediate (often a ureido or guanidino species) but failed to close the ring, or you are seeing significant hydrolysis byproducts.

The 2-aminoquinazolin-4(3H)-one scaffold is distinct from standard quinazolinones because the C-2 position is at the carbonic oxidation state (guanidine-like), not the carboxylic state. This changes the electrophilicity of the ring-closing carbon.[1][2]

This guide addresses the three most common synthetic routes:

  • The Nitrile Route: 2-Aminobenzonitrile + Cyanamide/Guanidine.

  • The Isothiocyanate Route: Cyclodesulfurization.

  • The Anthranilic Acid Route: Condensation with S-methylisothiourea.

Module 1: The Nitrile Route (2-Aminobenzonitrile)[1]

Symptom: The starting material is consumed, but the product is a water-soluble solid that is not the target quinazolinone. MS shows M+18 (Hydrolysis).

Root Cause Analysis

The reaction of 2-aminobenzonitrile (1 ) with cyanamide or guanidine proceeds via a nucleophilic attack to form a guanidino-benzonitrile intermediate (2 ). The failure usually occurs at the intramolecular attack of the guanidine nitrogen onto the nitrile carbon.

  • Failure Mode A (Hydrolysis): If water is present, the nitrile hydrolyzes to a primary amide (2-aminobenzamide), which is a "dead end" under mild conditions.

  • Failure Mode B (Protonation State): The ring closure is pH-dependent. The nitrile requires activation (acid) OR the nucleophile requires deprotonation (base). Neutral conditions often stall at intermediate 2 .

Troubleshooting Protocol
VariableOptimization StrategyWhy? (Mechanistic Insight)
pH Control Switch to Acidic Activation: Use concentrated HCl (aq) or p-TsOH in refluxing ethanol.Protonation of the nitrile (

) increases electrophilicity, inviting attack from the guanidine nitrogen.
Temperature Microwave Irradiation: 140°C, 10-20 min.Thermal energy overcomes the rotational barrier required to bring the nucleophilic nitrogen into proximity with the nitrile.
Solvent Switch to Diglyme or ethoxyethanol. Higher boiling points (>130°C) are often necessary for thermal cyclization if acid catalysis is not used.
Visual Workflow: Nitrile Route Diagnosis

NitrileRoute Start Start: 2-Aminobenzonitrile + Cyanamide Inter Intermediate: o-Guanidinobenzonitrile Start->Inter Nucleophilic Attack Branch Check Reaction Conditions Inter->Branch Fail1 FAILURE: Hydrolysis to 2-Aminobenzamide Branch->Fail1 Water Present / Low Temp Fail2 STALLED: Stable Intermediate (No Cyclization) Branch->Fail2 Neutral pH / <100°C Success SUCCESS: 2-Aminoquinazolinone Branch->Success Acid (HCl) or Base (tBuOK) + Heat

Caption: Decision tree for the cyclization of 2-aminobenzonitrile. Note that neutral conditions favor the stalled intermediate.

Module 2: The Isothiocyanate Route (Cyclodesulfurization)

Symptom: You reacted 2-aminobenzamide with an isothiocyanate to form a thiourea, but the desulfurization/cyclization step yielded a mixture or starting material.

Root Cause Analysis

This route involves converting the thiourea intermediate into a carbodiimide or guanidine-like species that closes the ring.

  • The Trap: Using standard "oxidative" conditions (e.g., HgO) can be toxic and messy. Using methyl iodide (MeI) creates an S-methyl intermediate that requires high heat to displace.

Protocol: The "Green" Iodine Cyclization

Instead of heavy metals, use Molecular Iodine (


) and base. This is a self-validating system because the color change (disappearance of 

) indicates reaction progress.

Step-by-Step Protocol:

  • Thiourea Formation: Dissolve 2-aminobenzamide (1.0 eq) and Isothiocyanate (1.1 eq) in Ethanol. Reflux 2h. Isolate solid thiourea.

  • Cyclization:

    • Suspend thiourea in dry THF or Dioxane.

    • Add Triethylamine (3.0 eq) .

    • Cool to 0°C.

    • Add

      
       (1.1 eq)  portion-wise.
      
    • Observation: The dark iodine color should fade as it is consumed.

    • Stir at room temp for 1-3 hours.

  • Workup: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine. Extract with EtOAc.
    

Why this works: Iodine activates the sulfur (forming a sulfenyl iodide-like species), making it an excellent leaving group. The adjacent amide nitrogen attacks, closing the ring and expelling sulfur.

Module 3: The Anthranilic Acid Fusion (Solvent-Free)

Symptom: Reaction in solvent (EtOH/DMF) yields <20% product due to poor solubility of the anthranilic acid/urea complex.

Technical Insight

Anthranilic acid and urea (or S-methylisothiourea) often form an insoluble salt in organic solvents, preventing the necessary collisions for condensation.

The "Fusion" Protocol (High-Throughput Compatible)

This method relies on the melting point of the reagents to act as the solvent.

  • Mix: Grind Anthranilic acid (1.0 eq) and Urea/Guanidine HCl (1.5 eq) in a mortar until a fine homogenous powder forms.

  • Heat: Place in a round-bottom flask without solvent.

  • Temp: Heat to 160–170°C (oil bath).

    • Visual Cue: The powder will melt into a clear melt. Bubbling indicates evolution of

      
       or 
      
      
      
      .
  • Solidification: After 30-60 min, the mass will solidify while hot. This is the product (MP > 250°C).

  • Purification: Cool to RT. Triturate (grind/wash) the solid with 10%

    
      solution.
    
    • Why? This dissolves unreacted anthranilic acid (soluble carboxylate) while the quinazolinone remains insoluble.

    • Filter and wash with water.[3]

FAQ: Quick Troubleshooting

Q: My product is stuck as the S-methyl intermediate (from Route 3). How do I displace the -SMe group with an amine? A: S-methyl groups are poor leaving groups in this scaffold unless protonated. Use acetic acid as the solvent and reflux with the amine. If that fails, oxidation to the sulfone (using mCPBA) makes it a "super" leaving group, displaceable at room temp.

Q: I see a "dimer" in my MS spectra (Mass = 2x Starting Material - H2O). A: This is likely the condensation of the amino group of one molecule with the acid/nitrile of another. This happens when the concentration is too high (intermolecular > intramolecular). Solution: Dilute the reaction (0.05 M) or use the Fusion method (where entropy favors intramolecular closure).

Q: How do I confirm the structure is the 2-amino isomer and not the 3-amino isomer? A: This is a classic problem.

  • 2-amino-quinazolin-4-one: The amine is exocyclic. NMR shows a broad singlet (

    
    ) that exchanges with 
    
    
    
    .
  • 3-amino-quinazolin-4-one: The amine is on the ring nitrogen. This is usually formed if hydrazine is used.

  • Diagnostic: HMBC NMR. Look for the correlation between the carbonyl carbon and the specific protons.

References

  • Mechanism of Nitrile Cyclization

    • Title: Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.[1]

    • Source: MDPI (Molecules), 2023.
    • URL:[Link]

  • Microwave Assisted Protocols

    • Title: Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones.[4][5]

    • Source: Journal of Combin
    • URL:[Link]

  • Iodine-Mediated Desulfurization

    • Title: Molecular iodine catalyzes a metal-free oxidative coupling of 2-aminobenzamides with aryl methyl ketones.[6]

    • Source: Organic Chemistry Portal (Abstracts).
    • URL:[Link]

  • Fusion Method & General Troubleshooting: Title: Technical Support Center: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid. Source: Benchchem Technical Guides.

Sources

Troubleshooting

Optimizing catalyst systems for 8-bromoquinazolinone functionalization

Topic: Optimizing Catalyst Systems for 8-Bromoquinazolinone Functionalization Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists Executive Summary: The C8 Challenge Functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Systems for 8-Bromoquinazolinone Functionalization Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Executive Summary: The C8 Challenge

Functionalizing the 8-position of the quinazolinone scaffold is deceptively difficult compared to the C2 or C6 positions. While C2 is electrophilic and C6 is accessible, C8 is a "peri-position" —it sits in the sterically crowded cleft between the N1 nitrogen and the C7 proton.

Furthermore, the proximal N1 nitrogen is a potent


-donor that can chelate palladium, forming stable, inactive 5-membered palladacycles (after oxidative addition), effectively poisoning your catalyst.

This guide provides a self-validating system to overcome these two barriers: steric hindrance and catalyst deactivation .

Catalyst System Architecture (The "Hardware")

To functionalize C8, you cannot rely on "generic" conditions (e.g.,


). You require a system designed for difficult oxidative addition  and prevention of N-coordination .
Recommended Catalyst Systems
Reaction TypePrimary RecommendationLigand Logic
Suzuki-Miyaura Pd-XPhos G4 (or G3)XPhos provides extreme steric bulk to force reductive elimination, while the biaryl backbone prevents N1-chelation. The G4 precatalyst ensures immediate generation of the active

species.
Buchwald-Hartwig Pd-RuPhos G4 (Secondary amines)Pd-BrettPhos G4 (Primary amines)RuPhos is the gold standard for sterically hindered secondary amines. BrettPhos prevents

-hydride elimination common with primary amines.
Sonogashira Pd(t-Bu3P)2 / CuIThe electron-rich tri-tert-butylphosphine facilitates oxidative addition into the electron-rich benzenoid ring of the quinazolinone.
Critical Parameter: The Base[1]
  • Standard:

    
     (3.0 equiv). The hydration state matters; use anhydrous for moisture-sensitive boronic acids, or tribasic dodecahydrate for general robustness.
    
  • For Difficult Aminations:

    
     or 
    
    
    
    . Warning: Strong alkoxide bases can cause side reactions with the lactam moiety if the N3 position is unprotected.

Visualization: The Steric Barrier & Catalytic Cycle

The following diagram illustrates why standard catalysts fail and how bulky ligands facilitate the cycle at the 8-position.

G Start 8-Bromoquinazolinone OxAdd Oxidative Addition (Rate Limiting Step) Start->OxAdd + Pd Cat Pd0 Active Catalyst [L-Pd(0)] Pd0->OxAdd Complex Pd(II)-Ar-Br Complex (Sterically Crowded) OxAdd->Complex TransMet Transmetalation (Boronic Acid/Amine) Complex->TransMet Bulky Ligand Protects Pd Fail1 FAILURE: N1-Chelation (Catalyst Poisoning) Complex->Fail1 If Ligand is not bulky enough Fail2 FAILURE: Protodehalogenation (H-Br exchange) Complex->Fail2 Slow Transmetalation + H-source RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: The C8-functionalization cycle. Note that insufficient ligand bulk leads to N1-chelation (poisoning), while slow transmetalation leads to protodehalogenation.

Troubleshooting Guides (FAQs)

Issue 1: "I see full consumption of starting material, but the major product is the de-brominated quinazolinone (Protodehalogenation)."

Diagnosis: The oxidative addition occurred, but the transmetalation was too slow . The Pd(II) intermediate sat waiting and eventually underwent


-hydride elimination (from the ligand or solvent) or reduced via the base.

Corrective Actions:

  • Switch Solvent: If using alcohols (MeOH/EtOH/iPrOH), stop immediately. They act as hydride sources. Switch to 1,4-Dioxane or Toluene .

  • Boost Transmetalation: Increase the boronic acid equivalents (1.5

    
     2.0 equiv) and reduce solvent volume (increase concentration to 0.5 M) to drive kinetics.
    
  • Water Content: If using Suzuki, ensure a specific ratio of water is present (e.g., Dioxane:H2O 4:1) to activate the boronic acid, preventing the "stall" that leads to reduction.

Issue 2: "The reaction turns black immediately, and I get no conversion."

Diagnosis: "Palladium Black" precipitation.[1] Your ligand is dissociating from the metal, or the active Pd(0) is unstable.

Corrective Actions:

  • Upgrade Precatalyst: Stop using

    
     + Ligand. The reduction step is failing. Use Pd-XPhos G4  or Pd(dppf)Cl_2 \cdot DCM .
    
  • Check N3-H: Is the N3 position of your quinazolinone unsubstituted? If so, the base is deprotonating N3 (pKa ~10), creating a negative charge that repels the catalyst or forms insoluble salts. Protect N3 (e.g., Methyl, Benzyl, SEM) before coupling.

Issue 3: "Reaction stalls at 50% conversion."

Diagnosis: Catalyst death. The product (a functionalized quinazolinone) might be a better ligand for Pd than your phosphine, or the byproduct (bromide salts) is inhibiting the reaction.

Corrective Actions:

  • Add "Dummy" Ligand: Add 10-20 mol% of free ligand (e.g., XPhos) alongside the G4 catalyst to shift the equilibrium back toward the active species.

  • Refresh Catalyst: Add a second portion of catalyst (50% of original loading) after 4 hours.

Decision Tree: Troubleshooting Logic

Use this flow to diagnose your specific experimental failure.

Troubleshooting Start Analyze LCMS/NMR of Crude Mixture Result What is the outcome? Start->Result SM_Remains Starting Material (SM) Unchanged Result->SM_Remains No Rxn DeHalo Product is Des-Bromo (H instead of R) Result->DeHalo Reduction Homo Homocoupling of Boronic Acid Result->Homo Side Rxn Temp Increase Temp (to 100-110°C) SM_Remains->Temp Solvent Remove Alcohols Use Anhydrous Toluene DeHalo->Solvent Degas O2 Leak? Degas vigorously Homo->Degas CatLoad Switch to G4 Catalyst (Fix Oxidative Add.) Temp->CatLoad Rate Increase Boronic Acid (2eq) Increase Conc. Solvent->Rate SlowAdd Slow addition of Boronic Acid Degas->SlowAdd

Caption: Diagnostic flow for 8-bromoquinazolinone coupling failures.

Validated Protocol: 8-Aryl Coupling via Suzuki

Objective: Coupling 8-bromo-3-methylquinazolin-4(3H)-one with phenylboronic acid.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv

  • Catalyst: XPhos Pd G4 (0.02 equiv / 2 mol%)

  • Base:

    
     (3.0 equiv, 0.5M aqueous solution)
    
  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge Solids: In a vial equipped with a stir bar, add the 8-bromoquinazolinone, boronic acid, and XPhos Pd G4.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.[2] Crucial: Oxygen promotes homocoupling and catalyst death.
    
  • Solvent Addition: Add the degassed solvent via syringe.[2]

  • Base Addition: Add the aqueous

    
     solution via syringe. The mixture will likely be biphasic.
    
  • Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm) to ensure phase mixing.

  • Monitoring: Check LCMS at 1 hour.

    • If <10% conversion: Raise temp to 100°C.

    • If black precipitate forms: Add 1 mol% additional XPhos (free ligand).

  • Workup: Dilute with EtOAc, wash with water/brine. Pass organic layer through a pad of Celite/Silica (to remove Pd residues) before concentration.

References

  • Mechanistic Insight on Buchwald-Hartwig

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Suzuki Coupling Optimization & Protodehalogenation

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Quinazolinone Scaffold Functionalization

    • Hameed, A., et al. (2018). Quinazolinone-based compounds: Synthesis and their potential in medicinal chemistry. European Journal of Medicinal Chemistry, 150, 329-350.

  • G4 Precatalyst Systems

    • Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura and Buchwald–Hartwig Couplings. Chemical Science, 4, 916-920.

Sources

Optimization

Technical Support Center: Palladium Impurity Removal from Quinazolinone Coupling Products

Answering the user's request. A Senior Application Scientist's Guide to Achieving High-Purity APIs Welcome to the technical support center for palladium removal.

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

A Senior Application Scientist's Guide to Achieving High-Purity APIs

Welcome to the technical support center for palladium removal. This guide is designed for researchers, chemists, and process development professionals who are utilizing palladium-catalyzed coupling reactions to synthesize quinazolinone derivatives and facing the critical challenge of removing residual palladium to meet stringent regulatory standards. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to troubleshoot and optimize your purification processes effectively.

The increasing use of powerful cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Heck in modern drug synthesis has made palladium a near-ubiquitous tool.[1] However, this utility comes with the challenge of removing the catalyst from the final Active Pharmaceutical Ingredient (API). The International Council for Harmonisation (ICH) Q3D guidelines classify palladium as a Class 2B element, with a permitted daily exposure (PDE) for oral administration of 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug substance.[2][3]

This guide is structured to address the specific issues you may encounter during your experiments, moving from high-level strategic decisions to detailed, hands-on protocols.

Troubleshooting Guide: Common Scenarios & Solutions

This section is formatted as a series of questions that address common challenges in palladium removal.

Question 1: My initial purification by column chromatography and/or recrystallization still leaves palladium levels well above 50 ppm. What is my next step?

This is a very common scenario. While chromatography and recrystallization are excellent for removing organic byproducts, they are often insufficient for purging palladium to the required low-ppm levels.[1][4] The residual palladium can be soluble, colloidal, or complexed with your product, making it co-elute or co-crystallize.

Your next step should be a targeted scavenging process. The choice between activated carbon and specialized scavengers depends on your specific circumstances.

  • For cost-effectiveness on a larger scale: Activated carbon is a robust choice. It is particularly effective but may require optimization to prevent product loss.[1]

  • For high efficiency and selectivity, especially at lower concentrations: Functionalized silica or polymer-based scavengers are superior.[5][6] They offer more predictable performance with lower risk of product adsorption.

Below is a decision-making workflow to guide your next steps.

G Start Crude Quinazolinone Product (Post-Workup) Initial_Purification Initial Purification (Chromatography / Recrystallization) Start->Initial_Purification Analyze_Pd Analyze Pd Content (ICP-MS) Initial_Purification->Analyze_Pd High_Pd High Pd (> 50-100 ppm) Analyze_Pd->High_Pd High Low_Pd Low Pd (< 50 ppm but > 10 ppm) Analyze_Pd->Low_Pd Acceptable, but needs polishing Final_API_OK Final API (< 10 ppm) (Meets ICH Q3D Specs) Analyze_Pd->Final_API_OK Pass Scavenging_Step Targeted Scavenging Step High_Pd->Scavenging_Step Low_Pd->Scavenging_Step Carbon Activated Carbon Treatment (Cost-Effective) Scavenging_Step->Carbon High volume, cost sensitive Scavenger Functionalized Scavenger (High Selectivity) Scavenging_Step->Scavenger Low volume, high value Re_Analyze Re-Analyze Pd Content Carbon->Re_Analyze Re_Analyze_2 Re-Analyze Pd Content Scavenger->Re_Analyze_2 Re_Analyze->Final_API_OK Pass Re_Analyze->Scavenger Fail Re_Analyze_2->High_Pd Fail Re-evaluate Strategy Re_Analyze_2->Final_API_OK Pass

Caption: Decision workflow for palladium removal post-initial purification.

Question 2: I'm seeing significant product loss after using activated carbon. How can I improve my product recovery?

Product loss on activated carbon is typically due to its non-specific adsorptive properties, stemming from its high surface area and porous structure.[2][3] Your quinazolinone product, especially if it contains flat aromatic systems, can adsorb onto the carbon surface alongside the palladium.

Troubleshooting Steps to Minimize Product Loss:

  • Optimize Carbon Loading: Do not use an excessive amount of activated carbon. Start with a screening experiment using 1-5 wt% of carbon relative to your product. Analyze both palladium removal and product recovery to find the sweet spot.

  • Solvent Selection: The choice of solvent is critical. A solvent in which your product is highly soluble will minimize its adsorption to the carbon. Conversely, palladium species may adsorb more readily from less polar solvents. Consider performing the treatment in a solvent like methanol or THF where the product is very soluble.[2]

  • Thorough Washing: After filtering off the activated carbon, wash the carbon cake extensively with fresh, hot solvent. This is the most critical step for recovering adsorbed product. Combine the filtrate and all washings.

  • Temperature: Performing the slurry treatment at a slightly elevated temperature (e.g., 40-60 °C) can increase product solubility and sometimes improve the kinetics of palladium scavenging, potentially allowing for shorter treatment times or lower carbon loading.[7]

Question 3: There are many types of palladium scavengers (thiol, amine, TMT). How do I choose the right one for my quinazolinone product?

The selection of a scavenger is system-dependent, influenced by the palladium's oxidation state, the solvent, and the functional groups on your product.[8] Metal scavengers are typically silica or polystyrene polymers functionalized with specific metal-binding groups.[5]

Here is a comparative summary to guide your choice:

Scavenger TypeFunctional GroupPrimary TargetKey AdvantagesPotential Considerations
Thiol-Based -SH (Mercapto)Pd(0), Pd(II)Highly effective, versatile, good for a wide range of Pd species.[2]Can sometimes be sensitive to oxidation. May require inert atmosphere for best performance.
Amine-Based -NH2, -NHRPd(II)Good for scavenging ionic palladium species.Less effective for zero-valent palladium (Pd(0)) which is common after coupling reactions.
TMT-Based Triazine-thiolPd(0), Pd(II)Very high affinity for palladium, often effective at reducing levels to <1 ppm.[1]Can be more expensive. The triazine backbone provides multiple binding sites.
Specialized Phosphine, ThioureaPd(0), Pd(II)Can be tailored for specific ligand environments.Often developed for niche applications.

Our Recommendation: For general-purpose palladium removal from quinazolinone syntheses, a thiol-functionalized silica scavenger (Si-Thiol) is an excellent starting point due to its broad efficacy and robustness.

G Pd Pd Species in Solution Thiol Thiol (-SH) Pd->Thiol Chelation Scavenger Silica Support Chelated Chelated Pd (Immobilized) Thiol->Chelated Forms Stable Complex

Caption: Mechanism of a thiol-based scavenger immobilizing palladium.

Experimental Protocols

These protocols provide a validated starting point. You should always perform small-scale trials to optimize conditions for your specific product.

Protocol 1: Palladium Removal with Activated Carbon
  • Quantify Initial Palladium: If possible, determine the palladium concentration in your crude product solution via ICP-MS. This provides a baseline for evaluating the purification efficiency.[9]

  • Dissolution: Dissolve the crude quinazolinone product in a suitable solvent (e.g., THF, Ethyl Acetate, Methanol) to a concentration of approximately 50-100 mg/mL.

  • Carbon Addition: Add activated carbon (e.g., Darco KB-B) to the solution. A typical starting point is 5-10 wt% relative to the mass of your product.

  • Stirring: Stir the suspension vigorously at room temperature or a slightly elevated temperature (e.g., 45 °C) for 2 to 18 hours.[1] The optimal time should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. A 0.45 μm filter can also be used.[1]

  • Washing: Wash the carbon/Celite cake thoroughly with several portions of fresh solvent to ensure complete recovery of your product.

  • Analysis: Combine the filtrate and washings. Concentrate the solution under reduced pressure and analyze the purified product for residual palladium and overall yield.

Protocol 2: Palladium Removal with a Silica-Thiol Scavenger
  • Dissolution: Dissolve the crude or partially purified quinazolinone product in an appropriate solvent (e.g., DMF, THF, Toluene).

  • Scavenger Addition: Add the silica-thiol scavenger (e.g., SiliaMetS Thiol, ISOLUTE Si-Thiol). A typical starting point is 3-5 equivalents of scavenger relative to the estimated amount of residual palladium.

  • Stirring: Stir the mixture at a temperature between 25 °C and 60 °C. Higher temperatures often lead to faster and more efficient scavenging.[7] Monitor the reaction for 2-24 hours.

  • Filtration: Filter off the solid scavenger resin.

  • Washing: Wash the resin with a small amount of fresh solvent.

  • Concentration and Analysis: Combine the filtrate and washings, remove the solvent under reduced pressure, and analyze the final product for palladium content. In many cases, this method can reduce palladium levels to <1 ppm.[1]

Frequently Asked Questions (FAQs)

  • Q1: Why can't I just use more palladium catalyst to drive my reaction to completion and then worry about removal later?

    • A1: While tempting, using excessive catalyst is economically inefficient and significantly increases the burden on the downstream purification process. Modern, highly active catalysts are designed to be used at very low loadings (mol %), which is the more strategic approach.

  • Q2: My palladium seems to be crashing out as a black solid. Is simple filtration enough?

    • A2: Filtration through Celite is an excellent first step to remove heterogeneous palladium black.[10] However, it is highly unlikely to remove all palladium, as soluble and colloidal species will pass through the filter.[10] You must follow up with a scavenging step or recrystallization and confirm the final purity with elemental analysis.

  • Q3: How do I accurately measure my palladium levels?

    • A3: The industry standard for quantifying trace elemental impurities is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES). These techniques offer the necessary sensitivity to detect palladium at the low ppm or even ppb levels required for regulatory compliance.[9]

  • Q4: Can I perform a scavenging step before column chromatography?

    • A4: Yes, this is often a good strategy. Removing the bulk of the palladium with a scavenger before chromatography can prevent streaking and deactivation of the silica gel, leading to a cleaner separation of organic impurities.

References

  • Osaka Gas Chemicals Co., Ltd. "Selective adsorption and removal of Palladium (Pd).
  • Osaka Gas Chemicals Co., Ltd. "Removal of palladium (Pd) catalysts.
  • "Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin." SciSpace.
  • "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • "How to Remove Palladium in three easy steps." Biotage, 2023.
  • "Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism." PubMed, 2023.
  • "Why palladium metal scavengers are not all the same." Biotage, 2023.
  • "Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage." PhosphonicS, 2022.
  • "Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents." Sigma-Aldrich.
  • "Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst
  • "Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs)." Crimson Publishers, 2023.
  • "Technical Support Center: Palladium Catalyst Removal in 5-Bromoindole Reactions." Benchchem.
  • "How can i remove palladium Pd catalyst easily?
  • "Palladium Detection for API Purific
  • "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific

Sources

Reference Data & Comparative Studies

Validation

Biological activity comparison: 8-bromo vs 6-bromo quinazolinone inhibitors

Topic: Biological Activity Comparison: 8-Bromo vs. 6-Bromo Quinazolinone Inhibitors Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Comparison: 8-Bromo vs. 6-Bromo Quinazolinone Inhibitors Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Halogen Effect in Quinazolinone Scaffolds

The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors, including FDA-approved drugs like Idelalisib. While the core scaffold provides the essential hydrogen-bonding motif for the ATP-binding hinge region of kinases, the positioning of halogen substituents—specifically bromine—dictates selectivity, potency, and metabolic stability.

This guide provides an in-depth technical comparison between 6-bromo and 8-bromo substituted quinazolinones. While often treated interchangeably in early screening, these two isomers exhibit distinct electronic and steric profiles that fundamentally alter their biological activity and synthetic utility.

Structural and Electronic Divergence

To understand the biological differences, one must first grasp the physical chemistry of the substitution patterns.

The "Peri" Effect vs. The "Para" Vector
  • 6-Bromo Position (The "Para" Vector):

    • Geometry: The 6-position is para to the N1 nitrogen (in the keto-tautomer). Substituents here extend linearly away from the core, often pointing towards the solvent front or the "gatekeeper" region in kinase pockets.

    • Sterics: This position is relatively unhindered.[1] It allows for the attachment of bulky groups (via cross-coupling) without disrupting the binding of the core scaffold to the hinge region.

    • Electronics: The bromine at C6 exerts an inductive electron-withdrawing effect (-I) that reduces the electron density of the benzene ring but has a minimal direct steric impact on the N1/C2 region.

  • 8-Bromo Position (The "Peri" Effect):

    • Geometry: The 8-position is ortho to the N1 nitrogen. This creates a "peri-interaction"—a zone of steric crowding and electronic repulsion between the bromine lone pairs and the N1 lone pair (or N-H bond).

    • Sterics: Substituents here are conformationally restricted. In a binding pocket, an 8-bromo group often clashes with the "floor" of the ATP-binding site (e.g., the ribose-binding pocket) unless the protein has a specific sub-pocket to accommodate it.

    • Chelation: The proximity of the 8-bromo to N1 allows for unique metal chelation modes during synthesis or metallo-enzyme inhibition, which is absent in the 6-isomer.

Visualization of SAR Logic

Quinazolinone_SAR Core Quinazolin-4(3H)-one Scaffold Pos6 6-Position (Para) Solvent Exposed Core->Pos6 Substitution Pos8 8-Position (Ortho/Peri) Sterically Restricted Core->Pos8 Substitution Bio6 Biological Outcome (6-Br): High Potency (EGFR) Linear Extension Pos6->Bio6 Min. Steric Clash Bio8 Biological Outcome (8-Br): Selectivity (Tankyrase/PI3K) Back-Pocket Filling Pos8->Bio8 Peri-Interaction

Figure 1: SAR logic flow distinguishing the steric and electronic consequences of 6- vs. 8-position substitution.

Biological Activity Comparison

The following data synthesizes findings from multiple studies, contrasting the efficacy of these isomers against key targets.

Case Study: EGFR Tyrosine Kinase Inhibition

The 6-bromo substituent is historically favored for Epidermal Growth Factor Receptor (EGFR) inhibitors. The bromine atom at C6 often fills a hydrophobic pocket near the gatekeeper residue (e.g., Thr790 or Met790), enhancing binding affinity.

  • 6-Bromo Activity: Derivatives like Compound 8a (6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one) have demonstrated IC50 values as low as 15.85 µM against MCF-7 breast cancer cells, outperforming Erlotinib in specific resistant cell lines [1].

  • 8-Bromo Activity: In contrast, 8-bromo derivatives often show reduced potency against wild-type EGFR due to steric clash with the hinge region residues (Met793 in EGFR). However, they can be effective if the target has a larger "back pocket" or if the inhibitor is designed to flip its binding mode.

Case Study: Tankyrase (TNKS) and PI3K Inhibition

The 8-position shines in targets where "width" rather than "length" is required in the binding cleft.

  • Tankyrase 2 (TNKS2): 8-substituted quinazolinones exploit a unique space near the D-loop of TNKS2. While 6-substituents point out to solvent, 8-substituents can engage residues like Met1054 , improving selectivity over other PARP enzymes [2].

  • PI3K: The 8-position has been used as an attachment point for linkers in bivalent inhibitors.[2] The vector allows the linker to wrap around the protein surface to reach a secondary binding site, a trajectory not accessible from the 6-position [3].

Comparative Data Summary
Feature6-Bromo Quinazolinone8-Bromo Quinazolinone
Primary Target Class Tyrosine Kinases (EGFR, HER2)Poly-ADP-ribose polymerases (Tankyrase), PI3K
Binding Mode Hinge binder; vector points to solventHinge binder; vector points to pocket floor/D-loop
Steric Profile Low hindrance; linear extensionHigh hindrance (Peri-effect); angular extension
Synthetic Precursor 5-Bromoanthranilic acid3-Bromoanthranilic acid
Key Advantage High potency, ease of modificationHigh selectivity, novel binding modes
Key Disadvantage Common resistance mutations (Gatekeeper)Difficult synthesis (sterics), lower solubility

Experimental Protocols

To verify these activities in your own lab, the following self-validating protocols are provided. These are designed to minimize false positives caused by aggregation or impurities.

Synthesis of the Core Scaffolds

Different precursors are required for the two isomers.

Workflow Diagram:

Synthesis_Workflow Start6 5-Bromoanthranilic Acid Reagent Formamide (Excess) Reflux, 140-160°C Start6->Reagent Start8 3-Bromoanthranilic Acid Start8->Reagent Product6 6-Bromoquinazolin-4(3H)-one (Precipitate) Reagent->Product6 Niementowski Cyclization Product8 8-Bromoquinazolin-4(3H)-one (Precipitate) Reagent->Product8 Niementowski Cyclization

Figure 2: Parallel synthesis workflow for 6- and 8-bromo isomers via Niementowski cyclization.

Protocol Steps:

  • Reagents:

    • For 6-Br: 5-Bromoanthranilic acid (1.0 equiv).

    • For 8-Br: 3-Bromoanthranilic acid (1.0 equiv).

    • Solvent/Reagent: Formamide (5.0 equiv).[3]

  • Procedure:

    • Mix the anthranilic acid and formamide in a round-bottom flask.

    • Critical Step: Heat to 150–160 °C for 4–6 hours. Causality: This high temperature is required to overcome the energy barrier of the initial amide formation and subsequent dehydration/cyclization.

    • Monitor via TLC (EtOAc:Hexane 1:1). The acid spot will disappear, and a new fluorescent spot (product) will appear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into crushed ice/water.

    • Filter the resulting solid.[4][5]

    • Purification: Recrystallize from Ethanol.[4][5] Self-Validation: Check melting point (6-Br: >250°C; 8-Br: >250°C) and 1H NMR (distinct shift of the H2 proton).

In Vitro Cytotoxicity Assay (MTT)

Used to determine IC50 values against cancer cell lines (e.g., MCF-7).

  • Seeding: Plate MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (6-Br and 8-Br derivatives) at serial dilutions (0.1 µM to 100 µM). Include Erlotinib as a positive control and DMSO as a vehicle control.

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

    • Validation Check: The DMSO control must show 100% viability. If the standard deviation between triplicates is >10%, repeat the assay.

Conclusion & Recommendation

  • Choose the 6-Bromo isomer if your goal is potency against established kinase targets like EGFR or if you require a linear vector for PROTAC linker attachment. It is synthetically easier to access and generally yields higher affinity binders for standard hinge pockets.

  • Choose the 8-Bromo isomer if you are targeting selectivity (e.g., avoiding off-target kinase inhibition) or working with proteins that have specific "back-pocket" requirements (like Tankyrases). It is also the preferred scaffold if you need to exploit the "peri" effect for metal chelation.

References

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Substitutions at the C-8 position of quinazolin-4-ones improve the potency of nicotinamide site binding tankyrase inhibitors. Source: bioRxiv / ResearchGate. URL:[Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy. Source: MDPI. URL:[Link]

Sources

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of C8-Substituted Quinazolinones

Executive Summary The quinazolinone scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors.[1] While substitutions at the C6 and C7 positions are well-e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazolinone scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors.[1] While substitutions at the C6 and C7 positions are well-established (e.g., Gefitinib, Erlotinib), the C8 position represents a distinct vector for optimization. This guide analyzes the Structure-Activity Relationship (SAR) of C8-substituted quinazolinones, contrasting their critical role in PI3K inhibition against their often deleterious effect in EGFR inhibition .

The Quinazolinone Scaffold: Strategic Positioning

The biological activity of quinazolin-4(3H)-ones is dictated by the electronic and steric environment of the benzene ring (positions 5–8).

  • C6/C7 Positions: Historically the primary sites for solubilizing groups (e.g., morpholine, piperazine) in EGFR inhibitors. These positions typically point towards the solvent front in the ATP-binding pocket.

  • C8 Position: A "high-risk, high-reward" site. Substitutions here can induce significant steric clashes in tight pockets (like EGFR) but offer unique binding opportunities in others (like PI3K), where they can shield hydrophobic regions or engage specific residues like Trp812.

Visualizing the Scaffold & Logic

QuinazolinoneSAR Scaffold Quinazolinone Scaffold C6_C7 C6/C7 Positions (Solvent Exposed) Scaffold->C6_C7 C8 C8 Position (Steric/Hydrophobic Shield) Scaffold->C8 Target_EGFR Target: EGFR (C8 often disfavored) C6_C7->Target_EGFR Standard Optimization C8->Target_EGFR Steric Clash (Class dependent) Target_PI3K Target: PI3K (C8 critical for potency) C8->Target_PI3K Hydrophobic Shielding

Figure 1: Strategic SAR logic for Quinazolinone substitutions. C8 substitution is a divergent path often specific to PI3K selectivity.

Case Study A: PI3K Inhibitors (The C8 Success Story)

The development of Copanlisib (BAY 80-6946) provides the definitive proof-of-concept for C8 substitution. In the 2,3-dihydroimidazo[1,2-c]quinazoline class, the C8 position is not merely tolerant of substitution but essential for optimal potency and pharmacokinetic properties.

Mechanistic Insight
  • The Challenge: The core heterocycle is highly hydrophobic.

  • The C8 Solution: Introducing a 3-(morpholin-4-yl)propoxy group at C8 serves a dual purpose:

    • Solubility: The basic amine improves aqueous solubility.

    • Binding Mode: The morpholine ring folds back to lie over Trp812 in the PI3K binding pocket. This creates a "hydrophilic shield" for the hydrophobic core, stabilizing the drug-enzyme complex.

Comparative SAR Data (PI3K

/ PI3K

)
Compound VariantC7 SubstituentC8 SubstituentActivity (IC50)SAR Conclusion
Analogue 32a -OMe-OMePotentBaseline activity.
Analogue 40 -H-OMeDecreasedC7 is required for positioning.
Analogue 41 -OMe-HSignificantly Decreased Loss of C8 interaction is detrimental.
Copanlisib -OMe3-(morpholin-4-yl)propoxyOptimal (0.5 nM) Bulky, basic C8 group maximizes potency.

Key Takeaway: Unlike many kinase inhibitors where "less is more" at steric hotspots, PI3K inhibition in this scaffold requires C8 substitution to satisfy the Trp812 interaction [1].

Case Study B: EGFR Inhibitors (The C8 Contrast)

In contrast to PI3K, the SAR of 4-anilinoquinazolines (the class containing Gefitinib and Erlotinib) generally disfavors C8 substitution.

  • Steric Clash: The ATP-binding pocket of EGFR is tight around the C8 region of the quinazoline core. Large substituents here often prevent the flat aromatic system from sitting deep enough in the pocket to form the critical hydrogen bond with Met793 (hinge region).

  • Electronic Effects: While electron-donating groups (EDGs) at C6/C7 increase the basicity of N1 (enhancing H-bond acceptance), C8 substitutions can twist the ring system or electronically perturb the core in a way that reduces affinity.

  • Exception: Some non-classical 2-phenyl-4(3H)-quinazolinones show activity with C8-halogens (Cl, Br), but these often act via different binding modes or target bacterial/fungal proteins rather than human EGFR kinase [2].

Experimental Protocols
Protocol A: Synthesis of C8-Substituted Precursors (The Copanlisib Route)

Context: Introducing complex C8 substituents is difficult on the formed ring. The most robust method is to build the substituent into the anthranilic acid/benzonitrile precursor.

Objective: Synthesis of 2-amino-3-methoxy-4-(3-morpholin-4-ylpropoxy)benzonitrile (Key Intermediate).

  • Starting Material: Begin with Vanillin Acetate .[2]

  • Nitration: Treat with fuming nitric acid to install the nitro group ortho to the phenol (precursor to the amino group).

  • Alkylation (The Critical C8 Step):

    • Hydrolyze the acetate to the free phenol.

    • React with N-(3-chloropropyl)morpholine using a base (e.g.,

      
       or 
      
      
      
      ) in DMF at 60°C.
    • Note: This installs the C8 side chain before ring closure, avoiding steric issues later.

  • Reduction: Reduce the nitro group (H2, Pd/C) to the aniline.

  • Cyclization: React the resulting anthranilonitrile derivative with ethylenediamine followed by BrCN to close the imidazoquinazoline ring.

Protocol B: General Niementowski Synthesis (C8-H/Halogen)

Context: For simpler C8 analogs (e.g., 8-Methyl, 8-Chloro).

  • Reagents: 3-Substituted Anthranilic Acid (1.0 eq), Formamide (5.0 eq).

  • Procedure:

    • Mix reagents in a round-bottom flask.

    • Heat to 150–160°C (sand bath recommended) for 6–8 hours.

    • Checkpoint: The reaction generates water; open vessel or distillation setup drives equilibrium forward.

  • Work-up:

    • Cool to room temperature. The product usually precipitates.

    • Filter and wash with cold water.[3][4]

    • Recrystallization: Ethanol is the standard solvent for purification.[5]

Workflow Visualization

SynthesisWorkflow Start Start: Vanillin Acetate Nitration 1. Nitration (Install Nitrogen source) Start->Nitration Alkylation 2. C8-Alkylation (Install Morpholine Chain) Nitration->Alkylation Critical SAR Step Reduction 3. Reduction (-NO2 -> -NH2) Alkylation->Reduction Cyclization 4. Cyclization (Form Quinazoline Core) Reduction->Cyclization Product Final C8-Substituted Quinazolinone Cyclization->Product

Figure 2: Synthetic route for complex C8-substituted quinazolinones (Copanlisib strategy), prioritizing early-stage installation of the C8 moiety.

References
  • Discovery and SAR of Novel 2,3-Dihydroimidazo[1,2-c]quinazoline PI3K Inhibitors: Identification of Copanlisib (BAY 80-6946) Source: NIH / ChemMedChem

  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential Source: Acta Scientific

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors Source: PMC / Molecules

  • Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety Source: Bioorganic & Medicinal Chemistry Letters

Sources

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